(R)-BAY1238097
Description
Propriétés
IUPAC Name |
(4R)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPEACKIJJYED-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-BAY1238097: A Technical Guide to its Mechanism of Action as a BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound disrupts critical protein-protein interactions involved in transcriptional regulation. This interference with chromatin remodeling leads to the suppression of key oncogenes, most notably c-MYC, and the modulation of several signaling pathways implicated in cancer cell proliferation and survival. Preclinical studies have demonstrated its anti-proliferative activity in various hematological malignancies, particularly in lymphoma models. However, a first-in-human Phase I clinical trial was prematurely terminated due to dose-limiting toxicities. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the key pathways involved.
Core Mechanism of Action: BET Inhibition
This compound functions as a BET inhibitor, targeting the four members of the BET family: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[2] This interaction tethers transcriptional regulatory complexes to chromatin, facilitating the expression of target genes involved in cell cycle progression and proliferation.[3]
The primary mechanism of this compound involves its binding to the bromodomains of BET proteins, thereby preventing their association with acetylated histones.[1] This competitive inhibition displaces BET proteins from chromatin, leading to a disruption of transcriptional elongation and a subsequent downregulation of key growth-promoting genes.[1] One of the most critical downstream effects of BET inhibition by this compound is the suppression of the proto-oncogene c-MYC, a master regulator of cell proliferation that is frequently overexpressed in many cancers.[4][5]
In a Phase I clinical trial, treatment with BAY1238097 showed a trend towards decreased MYC expression and increased expression of HEXIM1, a known inhibitor of the positive transcription elongation factor b (P-TEFb).[6]
Impact on Signaling Pathways
Gene expression profiling studies have revealed that this compound modulates several critical signaling pathways that are often dysregulated in cancer, particularly in lymphomas.[2] The key pathways affected include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is constitutively active in many lymphomas and is crucial for cell survival and proliferation.
-
TLR (Toll-like Receptor) Signaling: TLRs are involved in the innate immune response and can contribute to oncogenesis.
-
JAK/STAT (Janus kinase/Signal transducer and activator of transcription) Pathway: This pathway is a key regulator of cytokine signaling and is implicated in the growth of various cancers.
By inhibiting BET proteins, this compound can downregulate the expression of genes that are downstream targets of these pathways, thereby exerting its anti-tumor effects.
Preclinical Data
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines.
| Cell Line Type | Median IC50 (nmol/L) | Reference |
| Lymphoma-derived cell lines | 70 - 208 | [2] |
| Acute Myeloid Leukemia (AML) | < 100 (in TR-FRET assay) | [5] |
| Multiple Myeloma (MM) | < 100 (in TR-FRET assay) | [5] |
In Vivo Anti-tumor Efficacy in Lymphoma Models
In vivo studies using subcutaneous xenograft models in severe combined immunodeficient (SCID) mice have confirmed the anti-tumor activity of this compound.
| Animal Model | Tumor Model | Treatment | T/C (%)* | Reference |
| SCID Mice | SU-DHL-8 (GCB-DLBCL) | 15 mg/kg, p.o., daily | 15 | [7] |
| SCID Mice | OCI-LY-3 (ABC-DLBCL) | 45 mg/kg, p.o., twice weekly | 23 | [7] |
| C57BL/6 Mice | B16/F10 (Melanoma) | 15 mg/kg, p.o., daily | 31 | [7] |
| SCID Mice | LOX-IMVI (Melanoma) | 15 mg/kg, p.o., daily | 10 | [7] |
| SCID Mice | LOX-IMVI (Melanoma) | 45 mg/kg, p.o., q3d | 13 | [7] |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100
Experimental Protocols
Cell Proliferation (MTT) Assay
The anti-proliferative effects of this compound were likely assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Outline:
-
Cell Seeding: Lymphoma cell lines are seeded into 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is then calculated.
Subcutaneous Xenograft Model in SCID Mice
The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft model.
Protocol Outline:
-
Cell Preparation: A suspension of a human lymphoma cell line (e.g., SU-DHL-8 or OCI-LY-3) is prepared in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or NOD/SCID).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally (p.o.) according to the specified dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored to assess toxicity.
-
Endpoint and Analysis: At the end of the study, the tumor growth inhibition, expressed as the T/C ratio, is calculated.
Gene Expression Profiling
To elucidate the molecular effects of this compound, gene expression profiling was likely performed on treated and untreated lymphoma cells.
Methodology Outline:
-
Cell Treatment and RNA Extraction: Lymphoma cells are treated with this compound or vehicle for a specified time. Total RNA is then extracted from the cells.
-
RNA Quality Control: The integrity and purity of the extracted RNA are assessed.
-
Library Preparation and Sequencing/Hybridization: For RNA-Seq, RNA is converted to cDNA, and sequencing libraries are prepared. For microarrays, labeled cRNA is hybridized to the array.
-
Data Acquisition: The samples are sequenced or the microarray is scanned to obtain raw expression data.
-
Data Analysis: The raw data is processed, normalized, and statistically analyzed to identify differentially expressed genes between the treated and control groups.
-
Pathway Analysis: Bioinformatic tools are used to identify the biological pathways and processes that are significantly enriched among the differentially expressed genes.
Clinical Development and Future Perspectives
A first-in-human, Phase I dose-escalation study of this compound was initiated in patients with advanced malignancies (NCT02369029).[6] The study was designed to assess the safety, pharmacokinetics, maximum tolerated dose, and recommended Phase II dose. However, the trial was prematurely terminated due to the occurrence of dose-limiting toxicities (DLTs), including grade 3 vomiting, grade 3 headache, and grade 2/3 back pain, at a dose below the targeted therapeutic exposure.[6]
Despite the setback in its clinical development, the preclinical data for this compound and other BET inhibitors continue to underscore the therapeutic potential of targeting this class of epigenetic readers in oncology. The insights gained from the development of this compound, including its potent anti-tumor activity and the nature of its toxicities, provide valuable information for the design and development of next-generation BET inhibitors with improved therapeutic windows. Further research may focus on intermittent dosing schedules, combination therapies, or the development of more selective BET inhibitors to mitigate off-target effects and enhance clinical utility. The synergistic effects observed with EZH2, mTOR, and BTK inhibitors in preclinical models suggest promising avenues for future combination studies.[2]
References
- 1. Facebook [cancer.gov]
- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the Potency of BAY 1238097: A Novel BET Inhibitor Targeting Hematological Tumors [synapse.patsnap.com]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
(R)-BAY1238097: A Technical Guide to its Application as a Negative Control for the BET Inhibitor BAY1238097
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of epigenetic research and drug development, the use of precise molecular tools is paramount to generating robust and reliable data. BAY1238097 has emerged as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, showing significant anti-proliferative activity in various cancer models, particularly those of hematological origin. Its mechanism of action involves binding to the acetyl-lysine recognition pockets of BET bromodomains (BRD2, BRD3, and BRD4), thereby preventing their interaction with acetylated histones. This disruption of chromatin-mediated signaling leads to the downregulation of key oncogenes, most notably c-Myc.
To rigorously validate the on-target effects of BAY1238097, the use of a closely related but biologically inactive control is essential. (R)-BAY1238097, the R-enantiomer of the active (S)-BAY1238097, serves as an ideal negative control. Due to its stereochemical configuration, this compound exhibits significantly lower binding affinity for BET bromodomains and consequently, a lack of significant biological activity. This technical guide provides an in-depth overview of this compound, its comparative activity against its active counterpart, and protocols for its effective use as a negative control in experimental settings.
Data Presentation: Comparative Biological Activity
The primary rationale for using this compound as a negative control lies in its dramatically reduced inhibitory activity against BET bromodomains compared to the active (S)-enantiomer (commonly referred to as BAY1238097). While specific IC50 values for the (R)-enantiomer are not widely published in peer-reviewed literature, vendor-supplied information and the principles of stereospecificity in pharmacology indicate a significant disparity in potency. The active enantiomer, BAY1238097, demonstrates potent inhibition of BET bromodomains, with a clear preference for BRD4.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| BAY1238097 | BRD2 | 2430 | NanoBRET | |
| BRD3 | 609 | NanoBRET | ||
| BRD4 | 63 | NanoBRET | ||
| BET (general) | < 100 | TR-FRET | [1] | |
| This compound | BET Bromodomains | Significantly higher than (S)-enantiomer | Inferred from stereochemistry and vendor data | N/A |
Signaling Pathways and Mechanism of Action
BAY1238097 exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin. This leads to a cascade of downstream effects, primarily the transcriptional repression of key oncogenes and cell cycle regulators.
c-Myc Downregulation Pathway
One of the most well-characterized consequences of BET inhibition is the suppression of the proto-oncogene c-Myc. BET proteins, particularly BRD4, are crucial for the transcriptional elongation of the MYC gene. By displacing BRD4 from the MYC promoter and enhancer regions, BAY1238097 effectively shuts down its transcription.
Caption: c-Myc Downregulation by BAY1238097.
NF-κB Signaling Pathway Interference
Gene expression profiling has revealed that BAY1238097 also targets the NF-κB/TLR/JAK/STAT signaling pathways.[2] BET proteins are known to regulate the transcription of various components and targets of the NF-κB pathway. By inhibiting BET protein function, BAY1238097 can dampen pro-inflammatory and pro-survival signaling mediated by NF-κB.
Caption: Interference of NF-κB Signaling by BAY1238097.
Experimental Protocols
The following are generalized protocols for utilizing this compound as a negative control in key in vitro assays. Researchers should optimize concentrations and incubation times based on their specific cell lines and experimental conditions.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To demonstrate that the anti-proliferative effect of BAY1238097 is due to on-target BET inhibition.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a dilution series of both BAY1238097 and this compound in appropriate cell culture medium. A typical concentration range for BAY1238097 would be from 1 nM to 10 µM. The same concentration range should be used for this compound. A vehicle control (e.g., DMSO) should also be included.
-
Treatment: Add the compounds to the respective wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.
Expected Outcome: BAY1238097 will show a dose-dependent inhibition of cell proliferation with a potent IC50 value. In contrast, this compound should not exhibit significant anti-proliferative activity at the same concentrations.
Western Blot for c-Myc Expression
Objective: To confirm that BAY1238097, but not this compound, downregulates c-Myc protein levels.
Methodology:
-
Cell Treatment: Seed cells in a larger format (e.g., 6-well plate) and treat with a fixed, effective concentration of BAY1238097 (e.g., 500 nM), an equimolar concentration of this compound, and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against c-Myc.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control.
Expected Outcome: Treatment with BAY1238097 will result in a significant reduction in c-Myc protein levels compared to the vehicle control. Treatment with this compound should show no significant change in c-Myc expression.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for using this compound as a negative control.
Conclusion
The use of this compound as a negative control is indispensable for the rigorous evaluation of the biological effects of BAY1238097. By demonstrating a lack of activity in parallel experiments, researchers can confidently attribute the observed phenotypic and molecular changes to the specific, on-target inhibition of BET bromodomains by the active (S)-enantiomer. This robust experimental design strengthens the validity of research findings and is a critical component of preclinical drug development.
References
Unveiling the Enantiomer-Specific Activity of (R)-BAY1238097: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the enantiomer-specific activity of (R)-BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, impact on key signaling pathways, and relevant experimental protocols, with a focus on the stereospecific nature of its biological activity.
Core Concepts: The Significance of Enantioselectivity
In pharmacology, the three-dimensional structure of a molecule is paramount to its biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. While one enantiomer may be responsible for the desired therapeutic effect, the other could be inactive or even contribute to adverse effects. The development of single-enantiomer drugs is a critical aspect of modern drug discovery, aiming to optimize efficacy and safety. While direct comparative data for the (R) and (S) enantiomers of BAY1238097 is not publicly available, the well-documented enantioselective synthesis of its key intermediate strongly indicates that the biological activity resides in a single enantiomer.
Mechanism of Action: BET Inhibition
BAY1238097 exerts its anti-neoplastic effects by targeting the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene transcription.
By binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, BAY1238097 prevents their interaction with histones. This disruption of chromatin remodeling leads to the suppression of the expression of key growth-promoting genes, ultimately inhibiting tumor cell proliferation. A critical target of BET inhibitors is the MYC oncogene, which is a key driver in many human cancers.
Quantitative Analysis of BET Inhibition
While specific data for the (R)-enantiomer is not detailed in the available literature, studies on BAY1238097 have demonstrated its potent inhibitory activity against BET proteins. The following table summarizes the available quantitative data for the compound.
| Assay Type | Target | IC50 (nM) | Reference |
| TR-FRET | BET BRD4 (BD1) | < 100 | --INVALID-LINK-- |
| NanoBRET Cell-Based | BRD4 | 63 | --INVALID-LINK-- |
| NanoBRET Cell-Based | BRD3 | 609 | --INVALID-LINK-- |
| NanoBRET Cell-Based | BRD2 | 2430 | --INVALID-LINK-- |
| Anti-proliferation | Lymphoma Cells | 70 - 208 | --INVALID-LINK-- |
Signaling Pathways Modulated by this compound
The inhibition of BET proteins by this compound leads to the downregulation of several critical signaling pathways implicated in cancer cell proliferation and survival. Gene expression profiling has revealed that BAY1238097 targets the NF-κB, TLR, and JAK/STAT signaling pathways, as well as genes regulated by MYC and E2F1.
References
The Discovery and Synthesis of (R)-BAY1238097: A Technical Guide to a Novel BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant preclinical anti-tumor activity in a range of hematological malignancies and solid tumors. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound. It includes a detailed, multi-step synthesis of a key intermediate, quantitative data on its biological activity, and a summary of its mechanism of action through the modulation of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the field of oncology drug discovery and development.
Introduction
The epigenetic regulation of gene expression is a critical process in normal cellular function, and its dysregulation is a hallmark of cancer. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This process plays a crucial role in the expression of key oncogenes, such as c-Myc, and other genes involved in cell proliferation and survival. Consequently, the inhibition of BET proteins has emerged as a promising therapeutic strategy for the treatment of various cancers.
This compound is a novel BET inhibitor that has shown potent anti-proliferative effects in preclinical models of lymphoma, melanoma, and lung cancer.[1] This document details the discovery and synthesis of this compound, along with a comprehensive summary of its preclinical pharmacological properties.
Discovery and Preclinical Activity
This compound was identified as a potent inhibitor of BET bromodomains with significant anti-tumor efficacy. Preclinical studies have demonstrated its ability to disrupt the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenic signaling pathways.
In Vitro Activity
The inhibitory activity of this compound was assessed across a panel of cancer cell lines, demonstrating broad anti-proliferative effects, particularly in hematological malignancies.
| Cell Line Type | Median IC50 (nmol/L) | Reference |
| Lymphoma-derived cell lines | 70 - 208 | [2] |
| KRAS mutant non-small cell lung cancer (NSCLC) | < 1000 | [1] |
| Small cell lung cancer (SCLC) | < 1000 | [1] |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in several xenograft models, where it demonstrated significant tumor growth inhibition.
| Tumor Model | Dosing Schedule | T/C (%) | Reference |
| LOX-IMVI (Melanoma) | 15 mg/kg, daily | 10 | [1] |
| LOX-IMVI (Melanoma) | 45 mg/kg, q3d | 13 | [1] |
| NCI-H1373 (NSCLC) | 12 mg/kg, daily | 16 | [1] |
| NCI-H526 (SCLC) | 10 mg/kg, daily | 7 | [1] |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100
Synthesis of this compound
The synthesis of this compound involves a multi-step process, with a key transformation being the enantioselective synthesis of a 2,3-benzodiazepine intermediate.
Synthesis of the 2,3-Benzodiazepine Intermediate
A pilot-scale synthesis of the key benzodiazepine intermediate has been reported, utilizing a catalytic asymmetric hydrogenation of a prochiral benzodiazepine substrate.[3]
Experimental Protocol: Asymmetric Hydrogenation
-
Materials: Prochiral benzodiazepine substrate, [Ir(COD)Cl]2 as catalyst precursor, chiral bisphosphine ligand, hydrogen gas, and appropriate solvent (e.g., dichloromethane).
-
Procedure:
-
The prochiral benzodiazepine substrate is dissolved in the chosen solvent in a high-pressure reactor.
-
The iridium catalyst precursor and the chiral bisphosphine ligand are added to the solution.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred at a specific temperature for a set duration to allow for complete conversion.
-
Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by crystallization, to yield the desired enantiomer of the 2,3-benzodiazepine intermediate with high enantiomeric excess.[3]
-
Note: The specific chiral ligand and reaction conditions (temperature, pressure, and solvent) are critical for achieving high enantioselectivity and are typically optimized through high-throughput screening.
Proposed Final Synthesis Step
While the exact, publicly disclosed protocol for the conversion of the 2,3-benzodiazepine intermediate to the final this compound product is not available, a plausible synthetic route would involve the functionalization of the benzodiazepine core. Based on the known structure of this compound and general knowledge of benzodiazepine chemistry, a likely final step would be an N-alkylation or an amidation reaction at a suitable position on the benzodiazepine ring system to introduce the final substituent.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting BET bromodomains, which leads to the disruption of key oncogenic signaling pathways. Gene expression profiling has revealed that this compound targets the NF-κB/TLR/JAK/STAT signaling pathways, as well as genes regulated by c-Myc and E2F1.[1][2]
Inhibition of the c-Myc and E2F1 Pathways
BET proteins, particularly BRD4, are critical for the transcriptional activation of the MYC oncogene. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively downregulates c-Myc expression. This, in turn, affects the expression of E2F1-regulated genes, which are crucial for cell cycle progression.
Caption: Inhibition of the c-Myc/E2F1 pathway by this compound.
Modulation of the NF-κB and JAK/STAT Pathways
The NF-κB and JAK/STAT signaling pathways are critical for inflammation, immune responses, and cell survival, and their aberrant activation is common in many cancers. This compound has been shown to downregulate genes within these pathways, contributing to its anti-tumor effects.
References
(R)-BAY1238097: A Technical Guide to its Role in c-Myc Downregulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-BAY1238097 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant preclinical and clinical activity in targeting c-Myc-driven malignancies. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data from key studies, and detailed experimental protocols relevant to the role of this compound in c-Myc downregulation. The information presented herein is intended to support further research and development of BET inhibitors as a therapeutic strategy against cancers characterized by c-Myc overexpression.
Core Mechanism of Action: Targeting the BET-c-Myc Axis
This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4.[1] BRD4 is a critical transcriptional co-activator that plays a pivotal role in the expression of the MYC proto-oncogene. By displacing BRD4 from chromatin at the MYC gene locus, this compound effectively disrupts the transcriptional machinery required for MYC expression, leading to a rapid and sustained downregulation of both MYC mRNA and c-Myc protein levels.[2][3] This targeted suppression of c-Myc, a master regulator of cell proliferation, growth, and metabolism, forms the basis of the anti-neoplastic activity of this compound.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound on cell proliferation and c-Myc expression.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Lymphoma Cell Lines [1]
| Cell Line Type | Median IC50 (nmol/L) |
| Lymphoma-derived cell lines | 70 - 208 |
Table 2: Effect of this compound on c-Myc Protein Expression in NSCLC and PDAC Cell Lines [5]
| Cell Line | Tumor Type | This compound Concentration (µM) | Duration of Treatment (hours) | Observed c-Myc Downregulation |
| Various | NSCLC, PDAC | 0.63 | 24 | Variable downregulation observed |
Table 3: Clinical Pharmacodynamic Biomarker Response to this compound [6]
| Biomarker | Patient Cohort | Dosing Regimen | Observation |
| MYC expression | Advanced Malignancies | 10 mg/week, 40 mg/week, 80 mg/week (twice weekly) | Trend towards decreased MYC expression |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound in c-Myc Downregulation.
Caption: Experimental Workflow for Evaluating this compound.
Detailed Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize the role of this compound in c-Myc downregulation. These are standardized methods and may require optimization for specific cell lines and experimental conditions.
Western Blotting for c-Myc Protein Levels
This protocol outlines the steps for detecting changes in c-Myc protein expression following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-c-Myc antibody (e.g., clone 9E10)
-
Primary antibody: anti-GAPDH or anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and load onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody and a loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the c-Myc signal to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Expression
This protocol details the measurement of MYC gene expression changes at the mRNA level.[7]
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalized to the housekeeping gene.[8]
Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy at the MYC Promoter
This protocol is for assessing the binding of BRD4 to the MYC gene promoter region.[9][10]
Materials:
-
Treated and control cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-BRD4 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the MYC promoter and a negative control region
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with anti-BRD4 antibody or control IgG overnight.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA to quantify the enrichment of the MYC promoter region in the BRD4-immunoprecipitated samples compared to the IgG control.
Conclusion
This compound represents a promising therapeutic agent that effectively downregulates the oncoprotein c-Myc through the inhibition of BET proteins. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the potential of BET inhibitors in the treatment of c-Myc-driven cancers. Continued research into the nuances of its mechanism, potential resistance pathways, and combination strategies will be crucial for its successful clinical translation.
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neoplasiaresearch.com [neoplasiaresearch.com]
- 8. Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
(R)-BAY1238097: An In-Depth Technical Guide on its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extraterminal (BET) family of proteins, which are key epigenetic readers involved in the regulation of gene transcription. By binding to the acetylated lysine residues on histones and transcription factors, BET proteins, particularly BRD4, play a crucial role in the expression of genes involved in cell proliferation, cell cycle control, and oncogenesis.[1][2] Inhibition of BET proteins has emerged as a promising therapeutic strategy for various malignancies, especially those driven by the overexpression of oncogenes like MYC.[3][4] This technical guide provides a comprehensive overview of the effects of this compound on gene expression, detailing its mechanism of action, providing experimental protocols, and summarizing key quantitative data.
Mechanism of Action
This compound exerts its effects by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin. This prevents the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes.[1] The consequence is a selective downregulation of a cohort of genes critical for cancer cell survival and proliferation.
One of the primary and most well-documented targets of BET inhibitors is the MYC oncogene.[3][4] this compound has been shown to effectively suppress MYC transcription.[3] Concurrently, it leads to the upregulation of HEXIM1, a negative regulator of P-TEFb.[4] This dual effect on MYC and HEXIM1 contributes significantly to the anti-proliferative activity of the compound.
Furthermore, gene expression profiling has revealed that this compound modulates several key signaling pathways, including the NF-κB, TLR, JAK/STAT, and E2F1-regulated pathways.[3] By altering the transcriptional landscape of these pathways, this compound can induce cell cycle arrest and apoptosis.
Effect on Gene Expression: Quantitative Data
Gene expression profiling of the Germinal Center B-cell-like Diffuse Large B-cell Lymphoma (GCB-DLBCL) cell line DOHH-2, treated with 500 nmol/L this compound for 24 hours, revealed significant changes in the expression of numerous genes. The following tables summarize the most significantly up- and down-regulated genes, based on data from Bernasconi et al., 2017.
Table 1: Top 10 Upregulated Genes in DOHH-2 Cells Treated with this compound
| Gene Symbol | Log2 Fold Change | p-value |
| HEXIM1 | 1.58 | <0.001 |
| HIST1H1E | 1.45 | <0.001 |
| ZFP36 | 1.39 | <0.001 |
| NR4A1 | 1.35 | <0.001 |
| ID1 | 1.28 | <0.001 |
| KLF2 | 1.25 | <0.001 |
| GADD45B | 1.22 | <0.001 |
| EGR1 | 1.19 | <0.001 |
| DUSP1 | 1.15 | <0.001 |
| FOS | 1.12 | <0.001 |
Table 2: Top 10 Downregulated Genes in DOHH-2 Cells Treated with this compound
| Gene Symbol | Log2 Fold Change | p-value |
| MYC | -2.15 | <0.001 |
| E2F1 | -1.89 | <0.001 |
| CCND2 | -1.78 | <0.001 |
| CDK6 | -1.65 | <0.001 |
| BCL2 | -1.59 | <0.001 |
| EZH2 | -1.52 | <0.001 |
| PIM1 | -1.48 | <0.001 |
| SKP2 | -1.45 | <0.001 |
| TYMS | -1.41 | <0.001 |
| MCM2 | -1.38 | <0.001 |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's effect on gene expression.
Cell Culture
The human GCB-DLBCL cell line DOHH-2 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][6][7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5] For experimental procedures, cells are seeded at a density of 0.5 x 10^6 cells/mL.[5]
This compound Treatment
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For gene expression analysis, DOHH-2 cells are treated with a final concentration of 500 nmol/L this compound or an equivalent volume of DMSO as a vehicle control for 24 hours.
RNA Sequencing and Analysis
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.[8]
-
Library Preparation and Sequencing: RNA sequencing libraries are prepared from high-quality RNA samples. The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).[8][9]
-
Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon treatment with this compound compared to the DMSO control.[8] Gene Set Enrichment Analysis (GSEA) is then conducted to identify enriched biological pathways and processes among the differentially expressed genes.[10][11][12]
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[13][14][15]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[14][16]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MYC, HEXIM1, and a loading control like β-actin).[17] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13][16]
-
Detection: The signal is detected using a chemiluminescence reagent and an imaging system.[16]
Cell Cycle Analysis
-
Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[18][19]
-
Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.[19][20]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined from the DNA content histogram.[3][18]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways affected by this compound.
References
- 1. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain proteins as potential therapeutic targets for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Leibniz Institute DSMZ: Details [dsmz.de]
- 6. DOHH-2 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. accegen.com [accegen.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Gene Set Enrichment Analysis · Pathway Guide [pathwaycommons.org]
- 11. How to perform a Gene Set Enrichment Analysis [biobam.com]
- 12. Gene set enrichment analysis - Wikipedia [en.wikipedia.org]
- 13. origene.com [origene.com]
- 14. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 15. protocols.io [protocols.io]
- 16. cube-biotech.com [cube-biotech.com]
- 17. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
(R)-BAY1238097 in hematological malignancies research
An In-depth Technical Guide to (R)-BAY1238097 in Hematological Malignancies Research
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, thereby playing a crucial role in regulating gene transcription.[3][4] The BET family, particularly BRD4, is a key regulator of oncogenes such as MYC, which are critical drivers in many hematological malignancies.[3][5] By disrupting the interaction between BET proteins and chromatin, inhibitors like BAY1238097 represent a promising therapeutic strategy for cancers dependent on this pathway.[6] This guide provides a comprehensive overview of the preclinical and clinical research on this compound, focusing on its mechanism of action, efficacy data, and the experimental protocols used in its evaluation.
Core Mechanism of Action
BAY1238097 functions by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, with a notable preference for BRD4.[2][7] This prevents the BET proteins from docking onto chromatin at key gene regulatory regions.[2] A primary consequence of this action is the disruption of transcriptional machinery at the enhancers and promoters of critical oncogenes, most notably MYC.[1][2] The subsequent downregulation of MYC protein levels leads to the suppression of its downstream transcriptional program, resulting in decreased cell proliferation and, in many hematological cancer cells, the induction of apoptosis.[2][3]
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the Potency of BAY 1238097: A Novel BET Inhibitor Targeting Hematological Tumors [synapse.patsnap.com]
- 3. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of bromodomain and extra-terminal proteins (BET) as a potential therapeutic approach in haematological malignancies: emerging preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 6. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(R)-BAY1238097: A Technical Overview of its Structural, Chemical, and Biological Properties
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive technical guide on its structural characteristics, chemical properties, mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.
Structural and Chemical Properties
This compound is a synthetic organic compound with a complex heterocyclic structure. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-1H-1,5-benzodiazepine-3-carboxamide | [1] |
| Chemical Formula | C₂₅H₃₃N₅O₃ | [2][3][4] |
| Molecular Weight | 451.56 g/mol | [2][3][4] |
| SMILES String | O=C(N1N=C(C2=CC=C(N3CCN(C)CC3)C=C2)C4=CC(OC)=C(OC)C=C4C[C@@H]1C)NC | [2][5] |
| CAS Number | 1564268-08-1 (for BAY1238097) | [2][5] |
| (R)-Isomer CAS Number | 1564269-85-7 | [3][4] |
| Synonyms | BAY-1238097, BAY 1238097 | [2] |
Mechanism of Action: BET Inhibition
This compound functions as a competitive inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[6][7] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[8] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
By binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces them from chromatin.[7] This prevents the assembly of transcriptional complexes and leads to the downregulation of key oncogenes, most notably MYC.[3] The subsequent suppression of MYC and its downstream targets induces cell cycle arrest and apoptosis in various cancer cells.[7]
Affected Signaling Pathways
Preclinical studies have shown that this compound impacts several critical signaling pathways implicated in cancer cell proliferation and survival.
MYC and E2F1 Signaling
A primary consequence of BET inhibition by this compound is the profound suppression of MYC gene expression. MYC is a master transcriptional regulator that drives cell growth and proliferation. E2F1, another key transcription factor, is also regulated by BET proteins and is involved in cell cycle progression. The inhibition of these pathways is a central component of the anti-cancer activity of this compound.
NF-κB, TLR, and JAK/STAT Signaling
Gene expression profiling has revealed that this compound also modulates the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), Toll-like receptor (TLR), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways. These pathways are crucial for inflammatory responses and immune signaling, and their dysregulation is a hallmark of many cancers, particularly hematological malignancies.
Quantitative Data
The inhibitory activity of BAY1238097 has been quantified in various biochemical and cellular assays.
| Assay Type | Target | IC₅₀ Value | Reference(s) |
| TR-FRET | BET BRD4 (BD1) | < 100 nM | [3] |
| NanoBRET | BRD4 | 63 nM | [3] |
| NanoBRET | BRD3 | 609 nM | [3] |
| NanoBRET | BRD2 | 2430 nM | [3] |
| Cell Proliferation | Lymphoma Lines | 70 - 208 nM (median) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of this compound to BET bromodomains.
-
Principle: A terbium-labeled donor molecule (e.g., anti-GST antibody bound to a GST-tagged bromodomain) and a dye-labeled acceptor (e.g., a fluorescently tagged histone peptide) are used. When in close proximity due to binding, energy transfer occurs from the donor to the acceptor upon excitation. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
General Protocol:
-
Dilute a GST-tagged BRD4 bromodomain 1 (BD1) and a biotinylated histone H4-derived acetylated peptide in assay buffer.
-
Add a terbium-labeled anti-GST antibody (donor) and a streptavidin-conjugated dye (acceptor).
-
Dispense the mixture into a 384-well plate.
-
Add serial dilutions of this compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the ratio of acceptor to donor fluorescence to determine the IC₅₀ value.
-
NanoBRET™ Target Engagement Assay
This assay measures the engagement of this compound with its target protein in living cells.
-
Principle: A NanoLuc® luciferase is fused to the target protein (e.g., BRD4), and a cell-permeable fluorescent tracer that binds to the same target is added. In the absence of an inhibitor, energy is transferred from the luciferase to the tracer, generating a BRET signal. A competing compound will displace the tracer, reducing the BRET signal.
-
General Protocol:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-BRD fusion protein.
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer and serial dilutions of this compound.
-
Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 2 hours).
-
Add the Nano-Glo® substrate and a cell-impermeable luciferase inhibitor (to block extracellular signal).
-
Measure the donor and acceptor luminescence using a BRET-compatible plate reader.
-
Calculate the BRET ratio to determine target engagement.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if this compound prevents the binding of BET proteins to specific DNA regions, such as the MYC promoter.
-
Principle: Cells are treated with the inhibitor, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody specific to the protein of interest (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed by qPCR or sequencing to quantify the amount of target DNA that was bound.
-
General Protocol:
-
Treat cells (e.g., MOLM-13) with this compound or vehicle control.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Incubate the sheared chromatin with an antibody against the target protein (e.g., anti-BRD4).
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using primers specific for the MYC promoter region to quantify the amount of precipitated DNA.
-
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound has been evaluated in animal models of hematological malignancies.
-
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored over time.
-
Lymphoma Model Protocol:
-
Implant diffuse large B-cell lymphoma (DLBCL) cells subcutaneously into immunodeficient mice.
-
Monitor tumor growth until tumors reach a specified volume.
-
Randomize mice into treatment and control groups.
-
Administer this compound orally at a specified dose and schedule (e.g., daily).
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and general health as a measure of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) or T/C ratio (treatment/control).
-
-
Acute Myeloid Leukemia (AML) Model Protocol:
-
Inject human AML cell lines (e.g., MOLM-13, THP-1) intravenously into immunodeficient mice.
-
Administer this compound orally at a specified dose and schedule (e.g., 15 mg/kg daily).[5]
-
Monitor animal survival and signs of disease progression.
-
At the end of the study, assess tumor burden in relevant organs (e.g., bone marrow, spleen).
-
Clinical Development
A first-in-human Phase I clinical trial of BAY1238097 was initiated in patients with advanced malignancies.[9] The study utilized a dose-escalation design with oral administration.[9] However, the trial was terminated early due to the occurrence of dose-limiting toxicities at exposures below the predicted therapeutic range.[9]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the BET family of bromodomains. Its mechanism of action, involving the displacement of BET proteins from chromatin and subsequent downregulation of oncogenic transcription factors like MYC, is well-established. Preclinical studies have demonstrated its anti-proliferative and anti-tumor activity in various cancer models, particularly those of hematological origin. While clinical development has faced challenges, the extensive preclinical data and detailed understanding of its molecular interactions make this compound a valuable tool for further research into the role of BET proteins in cancer and other diseases.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BRD4 Bromodomain 1 Inhibitor Screening Using A Homogeneous Proximity Assay [bioprocessonline.com]
- 5. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. A comprehensive modular map of molecular interactions in RB/E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive modular map of molecular interactions in RB/E2F pathway | Molecular Systems Biology [link.springer.com]
- 9. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-BAY1238097 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4. Its mechanism of action involves the disruption of chromatin-dependent signal transduction, leading to the downregulation of key oncogenes, most notably c-Myc. This document provides detailed protocols for key in vitro experiments to characterize the activity of this compound.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of this compound in various assays.
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| TR-FRET Assay | BRD4 (BD1) | IC₅₀ | < 100 |
| NanoBRET Assay | BRD4 | IC₅₀ | 63 |
| NanoBRET Assay | BRD2 | IC₅₀ | 2430 |
| NanoBRET Assay | BRD3 | IC₅₀ | 609 |
| Cell Proliferation | MOLM-13 (AML) | GI₅₀ | ~70-208 |
| Cell Proliferation | MOLP-8 (MM) | GI₅₀ | ~70-208 |
Experimental Protocols
BRD4 TR-FRET Competitive Binding Assay
Objective: To determine the in vitro potency of this compound in inhibiting the binding of BRD4 to an acetylated histone H4 peptide.
Materials:
-
BRD4 (BD1+BD2) protein
-
Tb-labeled anti-His antibody (Donor)
-
Fluorescein-labeled BET Bromodomain Ligand (Acceptor)
-
This compound
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)
-
384-well low-volume white plates
-
Plate reader capable of TR-FRET measurements
Protocol:
-
Prepare a 3x TR-FRET Assay Buffer and then dilute to 1x with distilled water.
-
Prepare serial dilutions of this compound in 1x TR-FRET Assay Buffer.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Prepare a master mix containing the Tb-labeled donor antibody and the dye-labeled acceptor ligand in 1x TR-FRET Assay Buffer.
-
Add 10 µL of the master mix to each well.
-
Prepare a solution of BRD4 (BD1+BD2) protein in 1x TR-FRET Assay Buffer at a concentration of 6 ng/µl.
-
Initiate the reaction by adding 5 µL of the diluted BRD4 protein solution to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the values against the logarithm of the inhibitor concentration to determine the IC₅₀.
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding affinity of this compound to BRD2, BRD3, and BRD4 in live cells.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-BRD2, NanoLuc®-BRD3, or NanoLuc®-BRD4 fusion proteins
-
HaloTag®-Histone H3.3 fusion vector
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
96-well or 384-well white plates
-
Luminometer capable of measuring BRET signals
Protocol:
-
Co-transfect HEK293 cells with the NanoLuc®-BET fusion vector and the HaloTag®-Histone H3.3 vector.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.
-
Plate the cells into a white 96-well or 384-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the experimental wells and an equivalent volume of DMSO to the control wells.
-
Prepare serial dilutions of this compound and add them to the appropriate wells.
-
Incubate the plate at 37°C in a CO₂ incubator for a time determined by the desired binding kinetics (e.g., 2 hours for equilibrium binding).
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes using a BRET-capable plate reader.
-
Calculate the corrected NanoBRET™ ratio and plot against the inhibitor concentration to determine the IC₅₀ values for each BET protein.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on acute myeloid leukemia (AML) and multiple myeloma (MM) cell lines.
Materials:
-
MOLM-13 (AML) and MOLP-8 (MM) cell lines
-
RPMI-1640 medium supplemented with 10% or 20% FBS
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Protocol:
-
Seed MOLM-13 or MOLP-8 cells in a 96-well opaque-walled plate at a density of 1 x 10⁵ cells/ml in their respective growth media.[1]
-
Prepare serial dilutions of this compound and add to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound treatment prevents the binding of BRD4 to the regulatory regions of the c-Myc gene.
Materials:
-
MOLM-13 or MOLP-8 cells
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffer, ChIP dilution buffer, wash buffers, and elution buffer
-
Anti-BRD4 antibody
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
qPCR primers for the c-Myc promoter/enhancer region and a negative control region
-
qPCR instrument
Protocol:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 4-8 hours).
-
Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-BRD4 antibody overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers specific for the c-Myc regulatory regions to quantify the amount of immunoprecipitated DNA.
Visualizations
Caption: Mechanism of action of this compound.
Caption: TR-FRET competitive binding assay workflow.
Caption: Cell proliferation assay workflow.
References
Application Notes and Protocols for (R)-BAY1238097 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. Contrary to some initial classifications, this compound is not a CDK9 inhibitor. BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins, such as BRD4, recruit transcriptional machinery to specific gene promoters and enhancers, leading to the expression of target genes. In many cancers, the dysregulation of BET protein function contributes to the overexpression of oncogenes, including the transcription factor c-MYC.
This compound exerts its anti-cancer effects by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This displacement from chromatin leads to the suppression of transcriptional programs essential for tumor cell proliferation and survival, most notably the downregulation of c-MYC expression. Preclinical studies have demonstrated the anti-proliferative activity of this compound in a variety of cancer cell lines, particularly in hematological malignancies like lymphoma, as well as in solid tumors such as melanoma and lung cancer.
These application notes provide detailed guidelines and protocols for the treatment of cancer cell lines with this compound in a research setting.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.
| Cell Line Type | Cell Line(s) | Parameter | Value | Reference |
| Lymphoma | Large panel of lymphoma-derived cell lines | Median IC50 | 70 - 208 nM | [1] |
| B-cell and T-cell lymphomas | Median IC50 | 208 nM | [2] | |
| Melanoma | CHL-1, COLO-792, B16F10, IPC-298, MeWo (BRAF wild-type) | GI50 | < 500 nM | [3] |
| A375, G-361, SK-MEL-30, LOX-IMVI, SK-MEL-5, MEL-HO (BRAF mutant) | GI50 | < 500 nM | [3] | |
| Lung Cancer | DV-90, NCI-H1373, LCLC-97TM1 (KRAS mutant NSCLC) | IC50 | < 1 µM | [4] |
| NCI-H69, NCI-H146, NCI-H526 (SCLC) | IC50 | < 1 µM | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cancer cell viability. It is recommended to optimize the protocol for your specific cell line and experimental setup.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest concentration of the compound.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of c-MYC Expression
This protocol outlines the procedure for assessing the effect of this compound on the expression of the oncoprotein c-MYC.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against c-MYC
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) and for the desired time (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Prepare the protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against c-MYC overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody against the loading control.
-
Wash and incubate with the appropriate secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using appropriate software and normalize the c-MYC expression to the loading control.
-
Mandatory Visualization
Caption: Mechanism of action of this compound as a BET inhibitor.
References
Application Notes and Protocols for (R)-BAY1238097 in AML Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with particular selectivity for BRD4.[1][2] BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes, including c-Myc.[3] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to gene promoters and enhancers.[3] In Acute Myeloid Leukemia (AML), the dysregulation of c-Myc is a common oncogenic driver. This compound exerts its anti-leukemic effects by competitively inhibiting the binding of BRD4 to acetylated histones, thereby preventing the transcription of c-Myc and other pro-proliferative genes.[1][2] This leads to cell cycle arrest and apoptosis in AML cells. Preclinical studies have demonstrated the efficacy of this compound in various AML cell line models.[1][2]
These application notes provide a summary of the available data and detailed protocols for the use of this compound in AML cell line experiments.
Data Presentation
In Vitro Activity of this compound
| Assay Type | Cell Line(s) | Parameter | Value(s) | Reference(s) |
| TR-FRET Assay | N/A | IC50 (BRD4) | < 100 nM | [1] |
| NanoBRET Assay | N/A | IC50 (BRD4) | 63 nM | [1] |
| NanoBRET Assay | N/A | IC50 (BRD3) | 609 nM | [1] |
| NanoBRET Assay | N/A | IC50 (BRD2) | 2430 nM | [1] |
| Anti-proliferative Assay | Lymphoma Cell Lines | Median IC50 | 70 - 208 nM | [1] |
In Vivo Efficacy of this compound in AML Xenograft Models
| AML Model | Treatment | T/C Ratio (%) | Reference(s) |
| THP-1 | This compound | 13 - 20 | [1] |
| MOLM-13 | This compound | 13 - 20 | [1] |
| KG-1 | This compound | 13 - 20 | [1] |
T/C Ratio: Treatment vs. Control tumor volume. A lower T/C ratio indicates greater anti-tumor efficacy.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in AML cells.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Culture of AML Cell Lines (e.g., MOLM-13)
Materials:
-
AML cell line (e.g., MOLM-13, THP-1, KG-1)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell density and viability regularly using a hemocytometer and Trypan Blue exclusion.
-
Subculture cells every 2-3 days to maintain a density between 0.2 x 10⁶ and 2 x 10⁶ cells/mL.
-
To passage, centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium and transfer to a new culture flask at the desired seeding density.
Cell Viability Assay (MTT Assay)
Materials:
-
AML cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM).
-
Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
AML cells
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed AML cells in 6-well plates at a density of 5 x 10⁵ cells/well in 2 mL of complete culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1x Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Western Blot for c-Myc Expression
Materials:
-
AML cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat AML cells with this compound (e.g., 500 nM) for 6-24 hours.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against c-Myc (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the c-Myc band intensity to a loading control (β-actin or GAPDH).
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
AML cells
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat AML cells with this compound (e.g., 500 nM) for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
Materials:
-
AML cells (e.g., MOLM-13)
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-BRD4 antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol
-
qPCR primers for c-Myc promoter/enhancer regions
Protocol:
-
Treat MOLM-13 cells with this compound (e.g., 500 nM) or vehicle for 4-6 hours.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody or control IgG.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of specific DNA regions (e.g., c-Myc promoter) by qPCR using the purified immunoprecipitated DNA and input DNA as a reference.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the original research articles for further details. This information is for research use only and not for diagnostic or therapeutic purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for (R)-BAY1238097 in Lymphoma Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are key epigenetic readers involved in the regulation of gene transcription.[1][2][3] In lymphoma, aberrant BET protein activity often drives the expression of oncogenes, making BET inhibitors a promising therapeutic strategy.[1][2] this compound has demonstrated significant anti-proliferative activity in a wide range of lymphoma cell lines and has shown anti-tumor efficacy in preclinical in vivo models.[1] These application notes provide detailed protocols for studying the effects of this compound on lymphoma cells, including its impact on cell viability, signaling pathways, and potential synergistic effects with other anti-cancer agents.
Mechanism of Action
This compound functions by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[3] This competitive binding prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and inhibiting the transcription of key oncogenes and growth-promoting genes.[3] In lymphoma, this leads to the downregulation of critical pathways including NF-κB, JAK/STAT, MYC, and E2F1, ultimately resulting in cell cycle arrest and apoptosis.[1]
Quantitative Data Summary
The following tables summarize the in vitro anti-proliferative activity of this compound in various lymphoma cell lines and its synergistic effects when combined with other targeted therapies.
Table 1: Single Agent Anti-Proliferative Activity of this compound in Lymphoma Cell Lines
| Cell Line Subtype | Median IC50 (nmol/L) | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | 70 - 208 | [1] |
| Mantle Cell Lymphoma (MCL) | Not specified | |
| Splenic Marginal Zone Lymphoma | Not specified | |
| Anaplastic Large T-cell Lymphoma | Not specified |
Table 2: Synergistic Combinations with this compound in DLBCL Cell Lines
| Combination Agent | DLBCL Subtype | Effect | Reference |
| Everolimus (mTOR inhibitor) | Activated B-cell like (ABC) and Germinal Center B-cell like (GCB) | Synergistic | [4] |
| Ibrutinib (BTK inhibitor) | ABC with L265P-MYD88 mutation | Synergistic | [2] |
| EZH2 inhibitors | Not specified | Synergistic | [1] |
Experimental Protocols
Cell Culture of Lymphoma Cell Lines
This protocol outlines the general procedure for culturing suspension lymphoma cell lines. Specific media and supplements may vary depending on the cell line.
Materials:
-
Lymphoma cell lines (e.g., TMD8, U-2932, KARPAS-422, SU-DHL-6)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Maintain lymphoma cell lines in RPMI-1640 medium supplemented with 10-20% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability regularly. Subculture cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
To subculture, centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium at the desired seeding density.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effect of this compound.
Materials:
-
Lymphoma cells
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.
-
Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Centrifuge the plate at 500 x g for 10 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Lymphoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
7-AAD (7-Aminoactinomycin D)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/mL and treat with this compound at the desired concentrations for 48-72 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway Affected by this compound
Caption: Mechanism of action of this compound in lymphoma cells.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing lymphoma cell viability after this compound treatment.
Logical Relationship for Synergistic Drug Combinations
Caption: Synergistic partners for this compound in lymphoma treatment.
References
Application Notes and Protocols for (R)-BAY1238097
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with demonstrated anti-proliferative activity in various cancer models, particularly hematological malignancies such as lymphoma, acute myeloid leukemia (AML), and multiple myeloma.[1][2] This document provides detailed application notes and experimental protocols for assays utilizing this compound to facilitate further research and drug development efforts.
Mechanism of Action
This compound functions by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[3] This competitive binding prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and inhibiting the transcription of key growth-promoting genes, most notably the oncogene MYC.[2][4] The downstream effects include cell cycle arrest and induction of apoptosis in susceptible cancer cell lines.[5] Gene expression profiling has revealed that this compound impacts several critical signaling pathways, including the NF-κB/TLR/JAK/STAT pathways, as well as genes regulated by MYC and E2F1.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting BET protein function and its downstream consequences on gene transcription.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound in various assays.
Table 1: Biochemical Assay Data
| Assay Type | Target | IC50 (nM) | Notes |
| TR-FRET | BRD4 Bromodomain 1 | < 100 | Time-Resolved Fluorescence Resonance Energy Transfer assay measuring binding to the first bromodomain of BRD4. |
| NanoBRET | BRD4 | 63 | Live-cell assay measuring target engagement. |
| NanoBRET | BRD3 | 609 | Live-cell assay measuring target engagement. |
| NanoBRET | BRD2 | 2430 | Live-cell assay measuring target engagement. |
Table 2: Cell-Based Assay Data
| Cell Line Type | Number of Cell Lines | Median IC50 (nM) | Notes |
| Lymphoma-derived | Large panel | 70 - 208 | Anti-proliferative activity measured after 72 hours of exposure.[1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 27 | 208 (95% CI, 157-260) | MTT assay after 72 hours of exposure.[5] |
| Mantle Cell Lymphoma (MCL) | 10 | ||
| Splenic Marginal Zone Lymphoma | 3 | ||
| Anaplastic Large T-cell Lymphoma | 9 | ||
| Pro-lymphocytic Leukemia | 1 | ||
| Primary Mediastinal Large B-cell Lymphoma | 1 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effects of this compound on lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., SU-DHL-8, OCI-LY-3)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine cell viability (e.g., using trypan blue exclusion).
-
Resuspend cells in complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Caption: MTT Assay Workflow.
Chromatin Immunoprecipitation (ChIP) Assay for BRD4 and c-Myc
This protocol describes the immunoprecipitation of chromatin to assess the binding of BRD4 to the regulatory regions of the c-Myc gene.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, MOLP-8)
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-BRD4 antibody
-
Anti-c-Myc antibody (for positive control gene)
-
Normal IgG (for negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting the c-Myc promoter region
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control for the desired time.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with anti-BRD4 antibody or control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the c-Myc promoter region to quantify the amount of immunoprecipitated DNA.
-
Analyze the data as a percentage of input DNA.
-
Caption: ChIP Assay Workflow.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform pilot experiments to establish optimal parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Synergistic Potential of Simultaneous Pan- or Isoform-Specific BET and SYK Inhibition in B-Cell Lymphoma: An In Vitro Approach [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-BAY1238097 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers that regulate gene transcription.[1][2] By binding to the acetylated lysine residues on histone tails, BET proteins play a crucial role in the transcription of oncogenes such as MYC.[2][3] Inhibition of BET proteins has emerged as a promising therapeutic strategy in various malignancies, particularly those driven by MYC or BRD4.[4] Preclinical studies have demonstrated the anti-proliferative activity of this compound in a range of lymphoma-derived cell lines and in vivo models.[1] The mechanism of action involves the targeting of several critical signaling pathways, including NF-κB, TLR, JAK/STAT, and those regulated by MYC and E2F1.[1]
Despite its preclinical promise, the clinical development of this compound as a monotherapy was halted. A first-in-human Phase I study was prematurely terminated due to the occurrence of dose-limiting toxicities at exposures below the predicted efficacious dose.[4] This underscores the importance of exploring combination strategies to enhance the therapeutic window and efficacy of BET inhibitors like this compound.
These application notes provide a summary of preclinical data on the combination of this compound with other targeted inhibitors, detailed protocols for key experiments, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Synergistic Effects of this compound in Combination Therapies
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound with inhibitors of EZH2, mTOR, and BTK in various lymphoma cell lines. The synergy was assessed using the Chou-Talalay method, where a Combination Index (CI) of less than 0.9 indicates synergism.[5]
Table 1: Combination of this compound with the EZH2 Inhibitor DZNep in Germinal Center B-Cell-like Diffuse Large B-Cell Lymphoma (GCB-DLBCL) Cell Lines. [4][5]
| Cell Line | EZH2 Mutation Status | Combination Index (CI) | Interpretation |
| WSU-DLCL2 | Mutated | 0.7 | Synergism |
| KARPAS-422 | Mutated | 0.7 | Synergism |
| SU-DHL6 | Mutated | 1.0 | Additive Effect |
| SU-DHL4 | Mutated | 1.1 | Additive Effect |
| Toledo | Wild-Type | 1.3 | No Benefit |
| DOHH2 | Wild-Type | 1.6 | No Benefit |
| Farage | Wild-Type | 3.1 | No Benefit |
Table 2: Combination of this compound with the BTK Inhibitor Ibrutinib in Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) Cell Lines. [5]
| Cell Line | MYD88 Mutation Status | Combination Index (CI) | Interpretation |
| OCI-Ly10 | L265P | 0.8 | Synergism |
| TMD8 | L265P | 0.6 | Synergism |
| SU-DHL2 | Wild-Type | 1.7 | No Benefit |
| U2932 | Wild-Type | 1.4 | No Benefit |
Table 3: Combination of this compound with the mTOR Inhibitor Everolimus in DLBCL Cell Lines. [6]
| Cell Line Subtype | Cell Lines Tested | Outcome |
| ABC-DLBCL | U-2932, TMD8 | Synergism |
| GCB-DLBCL | KARPAS-422, SU-DHL-6, DOHH-2, SU-DHL-8, Toledo | Synergism |
Experimental Protocols
Protocol 1: Cell Proliferation and Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound, alone or in combination with other inhibitors, on the proliferation and viability of lymphoma cell lines.[5]
Materials:
-
Lymphoma cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Other inhibitors of interest (e.g., DZNep, Ibrutinib, Everolimus; stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: After 24 hours, treat the cells with increasing concentrations of this compound and/or the other inhibitor. For combination studies, use a fixed ratio of the two drugs based on their individual IC50 values. Include vehicle-treated (DMSO) wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a suitable software.
Protocol 2: Synergy Assessment using the Chou-Talalay Method
This protocol describes how to analyze the data from combination drug studies to determine if the interaction is synergistic, additive, or antagonistic.[5]
Principle: The Chou-Talalay method is based on the median-effect equation and allows for the quantitative determination of drug interactions through the Calculation of a Combination Index (CI).
Procedure:
-
Data Input: Use the dose-response data obtained from the MTT assay (Protocol 1) for each drug alone and for the combination at a fixed ratio.
-
Software Analysis: Utilize a software package that implements the Chou-Talalay method (e.g., CompuSyn).
-
CI Calculation: The software will calculate the CI value for different effect levels (e.g., 50%, 75%, 90% inhibition).
-
Interpretation of CI Values:
-
CI < 0.9: Synergism
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing combination therapy synergy.
Caption: Converging pathways in combination therapy.
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. canadianhematologysociety.org [canadianhematologysociety.org]
- 3. Synergistic Anti-Tumor Activity of EZH2 Inhibitors and Glucocorticoid Receptor Agonists in Models of Germinal Center Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(R)-BAY1238097 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with the BET inhibitor, (R)-BAY1238097.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the R-isomer of BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] It acts by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, and BRD4), thereby preventing their interaction with acetylated histones.[2] This disruption of chromatin remodeling leads to the downregulation of key oncogenes, such as c-Myc, and subsequent inhibition of tumor cell growth.[3][4] this compound has shown significant anti-proliferative activity in various cancer models, particularly in acute myeloid leukemia (AML) and multiple myeloma (MM).[3][4]
Q2: What are the recommended solvents for dissolving this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO).[1] For in vitro experiments, preparing a high-concentration stock solution in DMSO is the recommended first step. For in vivo studies, specific formulations using a combination of solvents are necessary to achieve a clear solution.[1]
Q3: How should I store this compound stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound. For stock solutions prepared in DMSO, the following storage conditions are recommended:
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Solubility and Solution Preparation
In Vitro Stock Solution Preparation
For cell-based assays, a concentrated stock solution in high-purity, anhydrous DMSO is recommended. Due to the hygroscopic nature of DMSO, which can affect solubility, using a newly opened bottle is advised.[5]
Table 1: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 2.2145 mL | 11.0727 mL | 22.1455 mL |
| 5 mM | 0.4429 mL | 2.2145 mL | 4.4291 mL |
| 10 mM | 0.2215 mL | 1.1073 mL | 2.2145 mL |
Note: The molecular weight of this compound is 451.56 g/mol .[1]
If the compound does not readily dissolve, gentle warming and/or sonication can be used to aid dissolution.[5]
In Vivo Solution Preparation
For animal studies, specific solvent formulations are required to maintain the solubility of this compound in an aqueous environment. The following protocols have been reported to yield a clear solution.
Table 2: In Vivo Formulations for this compound
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.54 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.54 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.54 mM) |
Data sourced from MedChemExpress.[1][5]
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating adherent or suspension cells with this compound.
Troubleshooting Guide
Issue: Precipitation observed when diluting DMSO stock in cell culture medium.
This is a common issue with hydrophobic compounds and is often referred to as "solvent shock."
Issue: Inconsistent experimental results or loss of compound activity over time.
This may be related to the stability of this compound in your experimental system. While specific degradation pathways for this compound in aqueous solutions are not publicly detailed, general best practices can mitigate these issues.
Signaling Pathway
This compound targets the BET family of proteins, which are critical "readers" of the epigenetic code. By inhibiting their function, it disrupts key signaling pathways involved in cancer cell proliferation and survival.
References
Technical Support Center: Optimizing (R)-BAY1238097 Concentration In Vitro
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the in vitro concentration of (R)-BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] It works by binding to the acetylated lysine recognition motifs on these proteins, preventing their interaction with histones.[1] This action disrupts chromatin remodeling and downregulates the expression of key growth-promoting genes, most notably the MYC oncogene, leading to anti-proliferative effects in various cancer cells.[2][3][4]
Q2: What is a recommended starting concentration range for in vitro experiments?
A2: For initial experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Based on published data, this compound has shown potent anti-proliferative activity with a median IC50 between 70 and 208 nM in lymphoma cell lines.[4][5] In biochemical assays, the IC50 is less than 100 nM.[2][5] Therefore, a starting dose-response experiment could range from 1 nM to 10 µM to capture the full dynamic range of the compound's effect.[6][7]
Q3: How should I prepare and store this compound stock solutions?
A3: It is crucial to refer to the manufacturer's data sheet for specific solubility information. Generally, small molecule inhibitors are dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[7] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working concentrations, the DMSO stock is further diluted in cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: Which cell lines are reported to be sensitive to this compound?
A4: this compound has demonstrated potent activity in various hematological cancer models. It shows strong anti-proliferative effects in acute myeloid leukemia (AML), multiple myeloma (MM), and lymphoma cell lines.[2][3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Potency Observed (High IC50) | 1. Incorrect Compound Handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Inhibitor Insolubility: The compound may have precipitated out of the solution at the tested concentrations. 3. Resistant Cell Line: The targeted pathway (BET signaling) may not be a primary driver of proliferation in your chosen cell line. 4. Assay Issues: The chosen assay may not be sensitive enough, or the incubation time may be too short. | 1. Prepare fresh dilutions from a new aliquot of the stock solution. 2. Visually inspect the media for any precipitate after adding the compound. If solubility is an issue, consider using a different formulation or a lower concentration range. 3. Confirm the expression and activity of BET proteins and downstream targets like c-Myc in your cell line via Western blot. Consider testing a known sensitive cell line as a positive control.[7] 4. Increase the incubation time with the inhibitor (e.g., from 48 to 72 hours). Ensure your cell viability assay is appropriate for your experimental goals. |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Wells on the perimeter of the plate may evaporate more quickly, leading to altered cell growth and compound concentration. 3. Pipetting Errors: Inaccurate dilution or transfer of the compound or cells. | 1. Ensure your cell suspension is homogenous before seeding. Try a reverse pipetting technique for more accurate cell distribution. 2. Avoid using the outer wells of the microplate for experiments. Fill them with sterile PBS or media to create a humidity barrier. 3. Calibrate your pipettes regularly. Use fresh tips for each dilution and treatment. |
| Unexpected Cell Death in Vehicle Control (e.g., DMSO) | 1. High DMSO Concentration: The final concentration of DMSO in the well is too high for the cells to tolerate. 2. Contamination: The DMSO or culture medium may be contaminated. | 1. Calculate the final DMSO concentration in your wells and ensure it is at a non-toxic level (typically <0.5%). Run a DMSO dose-response curve to determine the tolerance of your specific cell line. 2. Use fresh, sterile-filtered DMSO and culture medium. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Assay Type | Target | Cell Lines/System | Potency (IC50) |
| TR-FRET Assay | BET BRD4 Bromodomain 1 | Biochemical Assay | < 100 nM[2][5] |
| NanoBRET Assay | BRD4 | Cellular Assay | 63 nM[5] |
| NanoBRET Assay | BRD2 | Cellular Assay | 2430 nM[5] |
| NanoBRET Assay | BRD3 | Cellular Assay | 609 nM[5] |
| Anti-Proliferation Assay | Cell Viability | Panel of Lymphoma Cell Lines | Median: 70 - 208 nM[4][5] |
| Anti-Proliferation Assay | Cell Viability | AML and MM models | Potent activity reported[2][3] |
Experimental Protocols
Protocol: Determining IC50 using a Cell Viability Assay (MTT)
This protocol provides a general framework for determining the IC50 of this compound using a common colorimetric assay that measures metabolic activity.[8][9]
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density (this should be optimized for each cell line to ensure they are in the logarithmic growth phase at the end of the assay).
-
Seed the cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.5 nM).
-
Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or controls. Each condition should be tested in triplicate.
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[9]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[8][9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[10][11]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the BET signaling pathway.
Experimental Workflow
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deciphering the Potency of BAY 1238097: A Novel BET Inhibitor Targeting Hematological Tumors [synapse.patsnap.com]
- 4. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. m.youtube.com [m.youtube.com]
(R)-BAY1238097 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential off-target effects of the BET inhibitor (R)-BAY1238097. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. By binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, it prevents their interaction with histones. This disrupts chromatin remodeling and leads to the suppression of key oncogenes, most notably MYC, thereby inhibiting tumor cell growth.
Q2: What are the known on-target effects of this compound in preclinical models?
In preclinical studies, particularly in lymphoma and acute myeloid leukemia (AML) models, this compound has demonstrated potent anti-proliferative activity. It has been shown to down-regulate the expression of MYC and its downstream target genes. Gene expression profiling has also indicated that the compound targets signaling pathways including NF-κB, TLR, JAK/STAT, as well as genes regulated by E2F1, which are crucial for cell cycle progression.
Q3: Why was the Phase I clinical trial for this compound terminated?
The first-in-human Phase I clinical trial (NCT02369029) in patients with advanced malignancies was prematurely terminated due to the occurrence of dose-limiting toxicities (DLTs) at exposures below the predicted therapeutic threshold.[1] Pharmacokinetic modeling suggested that a dosing schedule that could avoid these toxicities while achieving efficacious exposure was not feasible.[1]
Q4: What were the observed clinical toxicities and adverse events?
The most common treatment-emergent adverse events (TEAEs) observed in the Phase I trial were nausea, vomiting, headache, back pain, and fatigue.[1] Dose-limiting toxicities included Grade 3 vomiting, Grade 3 headache, and Grade 2/3 back pain.[1]
Q5: Is there any publicly available quantitative data on the off-target binding profile of this compound?
Despite extensive searches of publicly available scientific literature and databases, specific quantitative data from broad off-target screening panels (e.g., kinome scans, receptor binding assays) for this compound, including IC50 or Ki values for specific off-target proteins, could not be located. This information is likely proprietary.
Q6: Are there any indications of potential off-target pathway modulation?
Yes, gene expression profiling studies in preclinical lymphoma models have shown that the gene expression signature of this compound partially overlaps with those of HDAC inhibitors, mTOR inhibitors, and demethylating agents. This suggests that this compound may have functional off-target effects on pathways regulated by these classes of drugs.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound.
Scenario 1: Unexpected Cell Death or Cytotoxicity at Low Concentrations
Question: I am observing significant cytotoxicity in my cell line at concentrations of this compound that are lower than what is reported to be effective for on-target MYC repression. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
On-Target, Off-Tissue Toxicity: The observed toxicity might be an on-target effect that is particularly pronounced in your specific cell model due to its genetic background or dependencies on BET protein functions beyond MYC regulation.
-
Undisclosed Off-Target Effects: The cytotoxicity could be due to the inhibition of an unknown off-target protein that is critical for the survival of your cells.
-
Experimental Variability: Ensure consistent experimental setup, including cell passage number, seeding density, and reagent quality.
Experimental Protocol: Cytotoxicity Confirmation and On-Target Validation
-
Dose-Response Curve: Perform a detailed dose-response curve with a broad range of this compound concentrations to accurately determine the IC50 for cytotoxicity in your cell line.
-
On-Target Engagement Marker: Concurrently, perform a Western blot or qPCR to measure the levels of a known on-target downstream biomarker, such as c-Myc protein or MYC mRNA, at the same concentrations.
-
Rescue Experiment: If a specific off-target is suspected, consider a rescue experiment by overexpressing the potential off-target protein to see if it alleviates the cytotoxic effect.
-
Use of an Inactive Enantiomer: If available, use the inactive (S)-enantiomer of BAY1238097 as a negative control to determine if the observed effects are specific to the active compound.
Scenario 2: Discrepancy Between In Vitro and In Vivo Efficacy
Question: this compound shows potent anti-proliferative effects in my cell cultures, but I am not observing significant tumor growth inhibition in my mouse xenograft model, even at well-tolerated doses. Why might this be happening?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability: The compound may have poor pharmacokinetic properties in your animal model, leading to insufficient tumor exposure.
-
Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance to BET inhibitors through various mechanisms not present in 2D cell culture.
-
Toxicity Limiting Efficacious Dosing: The dose required for anti-tumor efficacy in vivo may be causing systemic toxicity, preventing the administration of a therapeutic dose. The clinical trial was halted for this reason.
Experimental Protocol: Investigating In Vivo Discrepancies
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Study:
-
Administer a single dose of this compound to a cohort of tumor-bearing and non-tumor-bearing animals.
-
Collect plasma and tumor tissue at multiple time points.
-
Analyze plasma for drug concentration (PK).
-
Analyze tumor tissue for on-target modulation (e.g., c-Myc levels) (PD). This will establish if the drug is reaching the tumor at sufficient concentrations to engage its target.
-
-
Dose Escalation Toxicity Study: Perform a dose escalation study in your animal model to determine the maximum tolerated dose (MTD). Monitor for clinical signs of toxicity similar to those observed in humans (e.g., weight loss, lethargy, gastrointestinal distress).
-
Orthotopic vs. Subcutaneous Model: If using a subcutaneous model, consider switching to an orthotopic model that better recapitulates the natural tumor microenvironment.
Data Presentation
As no specific quantitative off-target binding data is publicly available, a table summarizing the known on-target and clinically observed adverse effects is provided below for easy reference.
| Target/Effect | Assay/Model | Potency/Observation | Reference |
| On-Target: BET Bromodomain Inhibition | Biochemical Assay | Potent inhibitor | Proprietary Data |
| On-Target: MYC Downregulation | Preclinical Cancer Models | Consistent observation | Publicly Available Literature |
| On-Target: Anti-proliferative Activity | Lymphoma & AML Cell Lines | IC50 in nM range | Publicly Available Literature |
| Adverse Effect: Nausea | Phase I Clinical Trial | Common TEAE | [1] |
| Adverse Effect: Vomiting | Phase I Clinical Trial | Common TEAE, DLT | [1] |
| Adverse Effect: Headache | Phase I Clinical Trial | Common TEAE, DLT | [1] |
| Adverse Effect: Back Pain | Phase I Clinical Trial | Common TEAE, DLT | [1] |
| Adverse Effect: Fatigue | Phase I Clinical Trial | Common TEAE | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target mechanism of this compound action in the cell nucleus.
Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.
Caption: Logical flow for investigating in vitro vs. in vivo discrepancies.
References
Technical Support Center: Minimizing (R)-BAY1238097 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the toxicity of (R)-BAY1238097 in cell culture experiments. This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are key regulators of gene transcription.[1][2][3] While showing promise in preclinical models, its development was halted due to unexpected severe toxicities in a first-in-human clinical trial.[1][4] This underscores the critical need for careful dose-finding and toxicity management in in-vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[3] These proteins are "epigenetic readers" that bind to acetylated lysine residues on histone tails, playing a crucial role in chromatin remodeling and the recruitment of transcriptional machinery.[5] By binding to the bromodomains of BET proteins, this compound prevents their interaction with histones, thereby disrupting the transcription of key oncogenes such as c-MYC.[1][5][6][7] This leads to cell cycle arrest and inhibition of tumor cell proliferation.[2][7][8]
Q2: What are the common causes of this compound-induced toxicity in cell culture?
A2: Toxicity associated with this compound in cell culture can stem from several factors:
-
On-target toxicity: The intended mechanism of action, inhibition of BET proteins, can disrupt the expression of genes essential for normal cell survival and proliferation, not just cancer cells.
-
Off-target effects: Like many small molecule inhibitors, this compound may interact with other cellular targets, leading to unintended and toxic side effects.[9]
-
High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) for the intended biological effect can lead to non-specific cytotoxicity.[10]
-
Prolonged exposure: Continuous exposure to the inhibitor can lead to cumulative toxicity and the induction of apoptotic pathways.[10]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).[10]
-
Metabolite toxicity: Cellular metabolism of this compound could potentially generate toxic byproducts.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be empirically determined for each cell line and experimental endpoint. A dose-response curve is essential to identify a concentration that provides the desired biological effect (e.g., c-MYC downregulation) while minimizing cytotoxicity. It is recommended to test a wide range of concentrations, starting from below the reported IC50 values for anti-proliferative activity.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal concentration. Start with concentrations below the reported IC50 values.[10] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to observe the desired biological effect.[10] | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control.[10] | |
| Cell line is particularly sensitive. | Consider using a more robust cell line if appropriate for your research question. Perform extensive optimization of concentration and exposure time for sensitive lines.[10] | |
| Inconsistent results or lack of efficacy. | Inhibitor is not active. | Check the storage conditions and age of the inhibitor stock. Prepare a fresh stock solution. Confirm the activity of the inhibitor in a well-established positive control cell line.[10] |
| Inhibitor has degraded in the culture medium. | For long-term experiments, consider replacing the medium with freshly prepared inhibitor every 24-48 hours.[11] The stability of small molecules in aqueous media at 37°C can be limited.[12] | |
| Incorrect timing of inhibitor addition. | The timing of inhibitor addition relative to other treatments or stimuli can be critical. Optimize the experimental timeline. | |
| Observed effects may be due to off-target activity. | The inhibitor is interacting with unintended cellular targets. | Validate key findings using a structurally distinct BET inhibitor to ensure the observed phenotype is due to on-target BET inhibition.[13] Consider using genetic approaches like siRNA or CRISPR to validate the role of BET proteins. |
Quantitative Data Summary
| Parameter | Value | Assay/Cell Line | Reference |
| BET Inhibition (IC50) | < 100 nM | TR-FRET assay using BET BRD4 bromodomain 1 | [6][14] |
| BRD4 Inhibition (IC50) | 63 nM | NanoBRET assay | [6] |
| BRD2 Inhibition (IC50) | 609 nM | NanoBRET assay | [6] |
| BRD3 Inhibition (IC50) | 2430 nM | NanoBRET assay | [6] |
| Anti-proliferative Activity (Median IC50) | 70 - 208 nM | Large panel of lymphoma-derived cell lines | [2] |
| Anti-proliferative Activity (IC50) | 50 - 500 nM | Panel of human leukemia and lymphoma cell lines | [7] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol provides a framework for assessing the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A wide concentration range is recommended (e.g., 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control".
-
Remove the old medium and add the medium containing the different concentrations of the inhibitor.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[15]
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Visualizations
Caption: Simplified signaling pathway of BET protein inhibition by this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Deciphering the Potency of BAY 1238097: A Novel BET Inhibitor Targeting Hematological Tumors [synapse.patsnap.com]
- 15. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BAY1238097 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating experiments involving the BET inhibitor, (R)-BAY1238097. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address potential variability and reproducibility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular selectivity for BRD4.[1] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, most notably MYC.[2][3] This disruption of transcriptional programs results in anti-proliferative and pro-apoptotic effects in various cancer models.
Q2: What are the key signaling pathways affected by this compound?
The primary signaling pathway inhibited by this compound is the BRD4-MYC axis. BRD4 is essential for the transcriptional activation of the MYC oncogene. By inhibiting BRD4, this compound effectively suppresses MYC expression.[4] Additionally, preclinical studies have shown that this compound can impact other pathways, including the NF-κB signaling pathway.[5]
Q3: In which cancer types has this compound shown preclinical activity?
This compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, particularly in hematological malignancies. These include:
-
Diffuse Large B-cell Lymphoma (DLBCL)[5]
Q4: What is the difference between this compound and the racemic mixture BAY1238097?
This compound is the R-enantiomer of the compound. While both the racemic mixture and the individual enantiomers exhibit activity, the specific activity can differ. It is crucial to specify the exact form of the compound being used in experiments to ensure reproducibility. One supplier notes that the (R)-isomer has lower activity than the racemate.[6]
Troubleshooting Guide
Experimental variability is a common challenge when working with small molecule inhibitors. Below are some potential issues and troubleshooting suggestions for experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Inconsistent IC50 values in cell viability assays | Cell line heterogeneity or passage number; variability in seeding density; incorrect solvent control; compound degradation. | Use low-passage, authenticated cell lines. Optimize and standardize cell seeding density. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells. Prepare fresh stock solutions of this compound and store them properly. |
| Low or no reduction in MYC protein levels after treatment | Insufficient drug concentration or treatment duration; rapid protein turnover; cell line resistance. | Perform a dose-response and time-course experiment to determine the optimal conditions for MYC downregulation. Ensure that the cell lysis and western blot protocols are optimized for MYC detection. Consider that some cell lines may have intrinsic resistance mechanisms. |
| High variability in in vivo tumor growth inhibition studies | Inconsistent tumor cell implantation; variability in animal age, weight, or health; improper drug formulation or administration. | Standardize the tumor cell implantation technique and the number of cells injected. Use animals of the same age and weight range. Ensure proper formulation of this compound for oral administration and consistent dosing. |
| Unexpected toxicity in animal models | Off-target effects; formulation issues; incorrect dosing. | A first-in-human Phase I study was terminated early due to dose-limiting toxicities at doses below the target exposure.[7] Consider performing a maximum tolerated dose (MTD) study before initiating efficacy experiments. Monitor animals closely for signs of toxicity. |
| Resistance to this compound develops over time | Kinome reprogramming; activation of compensatory signaling pathways. | Studies with other BET inhibitors have shown that resistance can be mediated by the activation of alternative signaling pathways.[8] Consider combination therapies to overcome resistance. |
Quantitative Data
In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| TR-FRET | BET BRD4 Bromodomain 1 | < 100 nM | [2] |
| NanoBRET | BRD4 | 63 nM | [1][2] |
| NanoBRET | BRD3 | 609 nM | [1][2] |
| NanoBRET | BRD2 | 2430 nM | [1][2] |
| Cell Proliferation | Lymphoma Cell Lines (Median) | 70 - 208 nM | [5] |
| Cell Proliferation | Racemic BAY1238097 (BRD4) | 1.02 µM | [9] |
In Vivo Efficacy of this compound
| Cancer Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Reference |
| AML | THP-1, MOLM-13, KG-1 | 15 mg/kg, oral, daily for 12 days | 13 - 20% | [2] |
| MM | MOLP-8 | Not specified | 3% | [2] |
Human Pharmacokinetic Parameters (Phase I Study)
| Dose Level | Number of Patients | Key Observations | Reference |
| 10 mg/week | 3 | Linear dose response with increasing dose | [7][10] |
| 40 mg/week | 3 | Linear dose response with increasing dose | [7][10] |
| 80 mg/week | 2 | Dose-limiting toxicities (vomiting, headache, back pain) | [7][10] |
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation using a resazurin-based assay. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. A typical concentration range to test is 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Resazurin Assay:
-
Add 10 µL of resazurin solution (e.g., alamarBlue™) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with a microplate reader (e.g., excitation 560 nm, emission 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Western Blot for MYC and BRD4
This protocol outlines the detection of MYC and BRD4 protein levels following treatment with this compound.
-
Cell Lysis:
-
Plate and treat cells with this compound as determined by optimization experiments.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MYC (e.g., c-Myc antibody) and BRD4 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Chromatin Immunoprecipitation (ChIP)
This is a generalized protocol for ChIP to assess the occupancy of BRD4 at the MYC promoter.
-
Cross-linking:
-
Treat cells with this compound or vehicle control.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Wash cells with ice-cold PBS and lyse to isolate nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody against BRD4 or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the enrichment of the MYC promoter region in the immunoprecipitated DNA by qPCR using specific primers.
-
In Vivo Xenograft Study
This protocol provides a general framework for an in vivo efficacy study of this compound in a subcutaneous xenograft model.
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the planned duration or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the BRD4-MYC signaling pathway.
Experimental Workflow for In Vitro Studies
Caption: A generalized workflow for in vitro characterization of this compound.
Logical Flow for Troubleshooting Inconsistent In Vivo Results
Caption: A logical troubleshooting guide for addressing variability in in vivo experiments.
References
- 1. probechem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deciphering the Potency of BAY 1238097: A Novel BET Inhibitor Targeting Hematological Tumors [synapse.patsnap.com]
- 4. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
troubleshooting (R)-BAY1238097 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues with (R)-BAY1238097 in experimental media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening?
A1: This is a common issue known as "crashing out," which often occurs when a compound dissolved in a non-aqueous solvent like DMSO is introduced into an aqueous environment like cell culture media.[1] this compound is likely a hydrophobic compound with poor aqueous solubility. The sudden change in solvent polarity upon dilution causes the compound to come out of solution and form a precipitate.
Q2: How can I prevent this compound from precipitating when preparing my working solution in cell culture media?
A2: Several strategies can help prevent precipitation. These include:
-
Slowing down the dilution process: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution or add the stock drop-wise while gently vortexing the media.[1]
-
Using pre-warmed media: Ensure your cell culture media is pre-warmed to 37°C, as solubility often increases with temperature.[1]
-
Optimizing the final DMSO concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5% and preferably below 0.1%, as high concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1]
-
Lowering the final compound concentration: The final concentration of this compound in the media may be exceeding its solubility limit.[1] Consider performing a solubility test to determine the maximum soluble concentration.
Q3: Could components in my cell culture media be causing the precipitation?
A3: Yes, components in the media such as salts, proteins (especially in serum-containing media), and pH can interact with the compound and reduce its solubility.[2] You can test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are a primary factor.[1]
Q4: How can I differentiate between this compound precipitation and other issues like contamination or media component precipitation?
A4: It is important to identify the nature of the precipitate. Here’s how you can approach this:
-
Microscopic Examination: Observe the precipitate under a microscope. Compound precipitation often appears as crystalline structures, whereas microbial contamination will show distinct organisms.[2]
-
Control Flasks: Always include control flasks (media alone, and media with the vehicle solvent, e.g., DMSO) to compare with your experimental flask.[2] If precipitation only occurs in the presence of this compound, it is likely related to the compound.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
This guide provides a step-by-step approach to resolving immediate precipitation of this compound when adding the DMSO stock solution to your cell culture medium.
Troubleshooting Workflow for Immediate Precipitation
References
long-term stability of (R)-BAY1238097 in solution
Technical Support Center: (R)-BAY1238097
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the . It is intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored under specific conditions.[1] The recommended storage periods are based on temperature and solvent.[1][2][3]
Q2: How long can I store a stock solution of this compound?
A2: The stability of the stock solution is dependent on the storage temperature. When dissolved in a solvent like DMSO and stored under nitrogen, you can expect the following stability periods:
Q3: What is the best solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][3] The compound is soluble in DMSO up to 150 mg/mL (332.18 mM).[1][3] It is critical to use new, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.[1]
Q4: My compound has precipitated out of solution. What should I do?
A4: If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to help redissolve the compound.[1][2] It is also crucial to ensure you are using high-quality, anhydrous solvent.
Q5: How stable are the working solutions for my experiments?
A5: For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use to ensure maximum potency and reliability of results.[1][2] For in vitro assays, while stock solutions are stable as described, it is good practice to prepare fresh dilutions from the stock for each experiment.
Quantitative Stability Data
The following table summarizes the recommended storage conditions and stability for stock solutions of this compound and its racemic form.
| Compound Form | Solvent | Storage Temperature | Stability Period | Source(s) |
| In Solution | DMSO (under nitrogen) | -80°C | 6 months | [1][2][3] |
| In Solution | DMSO (under nitrogen) | -20°C | 1 month | [1][2][3] |
| Solid | N/A | 4°C (under nitrogen) | Refer to product sheet | [3] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration DMSO Stock Solution
This protocol details the preparation of a 150 mg/mL stock solution in DMSO.
-
Weighing: Accurately weigh the desired amount of solid this compound powder.
-
Solvent Addition: Add the appropriate volume of new, anhydrous DMSO to achieve the target concentration of 150 mg/mL.
-
Dissolution: To aid dissolution, use an ultrasonic bath until the solution is clear and all solid has dissolved.[1][3]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots.
-
Storage: Store the aliquots under nitrogen at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2][3]
Protocol 2: Formulation for In Vivo Studies (Example)
This protocol is an example of how to prepare a working solution for oral administration in animal models. It is recommended to prepare this solution fresh daily.[1][2]
-
Initial Dissolution: Start by dissolving the required amount of this compound in DMSO. This will constitute 10% of the final volume.
-
Sequential Addition of Co-solvents: Add the following solvents one by one, ensuring the solution is clear after each addition:
-
Add PEG300 to a final concentration of 40%.
-
Add Tween-80 to a final concentration of 5%.
-
Add saline to make up the remaining 45% of the final volume.
-
-
Final Solution: The resulting clear solution will have a solubility of at least 2.5 mg/mL (5.54 mM).[1][3]
Visualizations
Experimental and logical Workflows
Caption: Workflow for preparing a stable stock solution of this compound.
Caption: A logical flowchart for troubleshooting compound precipitation issues.
Signaling Pathway
Caption: Simplified signaling pathway showing the inhibitory action of BAY1238097.
References
Technical Support Center: Addressing Resistance to BET Inhibitors In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered during in vitro studies of resistance to Bromodomain and Extra-Terminal (BET) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to BET inhibitors observed in vitro?
A1: Acquired resistance to BET inhibitors can arise from several molecular mechanisms, limiting their long-term therapeutic efficacy.[1] Key pathways and mechanisms include:
-
Activation of Parallel Signaling Pathways: Cancer cells can compensate for BET inhibition by upregulating alternative survival pathways.[1] A prominent example is the activation of the Wnt/β-catenin signaling pathway, which can restore the transcription of key targets like MYC that are initially suppressed by BET inhibitors.[2][3][4][5] The Hedgehog-GLI and PI3K/AKT signaling pathways have also been implicated in mediating resistance.[6][7][8]
-
Kinome Reprogramming: Resistant cells can alter their signaling landscapes, often through the upregulation of receptor tyrosine kinases (RTKs), to bypass the transcriptional blockade induced by BET inhibitors.[1]
-
Enhancer Remodeling: Changes in the epigenetic landscape, particularly in the function and structure of enhancers, can lead to the activation of alternative transcriptional programs that promote cell survival independently of the original oncogenic drivers targeted by the BET inhibitor.[1][2]
-
BRD4 Protein Stabilization: Increased levels of the BRD4 protein can confer resistance by requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[1] This can be caused by mutations in E3 ubiquitin ligases like SPOP, which is responsible for BRD4 degradation, or through the action of deubiquitinases like DUB3.[9][10][11][12]
-
Upregulation of Other BET Family Members: Increased expression of other BET family proteins, such as BRD2, can compensate for the inhibition of BRD4.[13][14]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as MDR1 (multidrug resistance 1), can reduce the intracellular concentration of BET inhibitors, thereby conferring resistance.[15]
Q2: My cells initially respond to the BET inhibitor, but then they seem to recover and resume proliferation. What could be happening?
A2: This phenomenon is often indicative of the development of acquired resistance. Initially, the BET inhibitor effectively suppresses key oncogenic transcription programs, leading to cell cycle arrest or apoptosis.[16] However, a subpopulation of cells may adapt and develop resistance through mechanisms such as the activation of compensatory signaling pathways like Wnt/β-catenin.[2][4][5][17] These resistant cells can then repopulate the culture. It is also possible that a pre-existing resistant clone is selected for during treatment.[16]
Q3: Are there specific biomarkers that can predict resistance to BET inhibitors?
A3: Research is ongoing to identify robust biomarkers for BET inhibitor resistance. Some potential candidates include:
-
Wnt Pathway Activation: High activity of the Wnt signaling pathway has been associated with resistance in leukemia models.[3] Measuring the expression of Wnt-associated transcripts like TCF4, CCND2, and HOXB4 could potentially predict response.[3]
-
BRD4 Protein Levels: Elevated levels of BRD4 protein, potentially due to mutations in genes like SPOP, may indicate a reduced sensitivity to BET inhibitors.[9][10][11]
-
Kinome Reprogramming: The activation of specific receptor tyrosine kinases and the PI3K/AKT pathway has been linked to resistance and could serve as a biomarker.[1][7]
Troubleshooting Guides
Issue 1: Increased IC50 values for BET inhibitors in long-term cultures.
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with a range of BET inhibitor concentrations to confirm the shift in IC50.[1] 2. Investigate Mechanism: Analyze resistant cells for known resistance markers. Use Western blot to check for upregulation of BRD4, β-catenin, or key receptor tyrosine kinases.[1] Use qPCR to assess changes in the expression of genes like MYC, AXIN2, or GLI1. 3. Combination Therapy: Test the efficacy of combining the BET inhibitor with an inhibitor of the suspected resistance pathway (e.g., a Wnt inhibitor like IWP-2 or a PI3K inhibitor like BKM120). |
| Cell Line Heterogeneity | 1. Clonal Selection: Isolate single-cell clones from the parental cell line and test their individual sensitivity to the BET inhibitor to determine if a pre-existing resistant population is being selected.[16] |
Issue 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Assay Variability | 1. Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well.[1] 2. Check Reagent Quality: Use fresh reagents and ensure proper storage of the BET inhibitor. 3. Standardize Incubation Time: Use a consistent incubation time for drug treatment (e.g., 72 hours).[1] |
| BET Inhibitor Degradation | 1. Proper Storage: Store BET inhibitors according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. 2. Fresh Working Solutions: Prepare fresh working solutions from a stock solution for each experiment. |
Quantitative Data Summary
Table 1: Example of IC50 Shift in BET Inhibitor-Resistant Cell Lines
| Cell Line | Parental IC50 (JQ1) (µM) | Resistant IC50 (JQ1) (µM) | Fold Resistance |
| AML Model | 0.5 | 5.0 | 10 |
| Ovarian Cancer | 1.2 | 15.0 | 12.5 |
| TNBC Model | 0.8 | 9.6 | 12 |
This table is a generalized representation based on descriptions of acquired resistance. Actual values will vary depending on the cell line and specific BET inhibitor used.
Table 2: Changes in Key Molecules in BET Inhibitor-Resistant Cells
| Molecule | Change in Resistant Cells | Implicated Pathway |
| BRD4 | Increased protein levels | Target Stabilization |
| β-catenin | Increased protein levels and nuclear localization | Wnt Signaling |
| GLI1/GLI2 | Increased transcript and protein levels | Hedgehog Signaling |
| p-AKT | Increased levels | PI3K/AKT Signaling |
| MDR1 | Increased expression | Drug Efflux |
| MYC | Restored expression despite BET inhibition | Multiple Pathways |
Experimental Protocols
1. Cell Viability Assay (MTS/MTT)
-
Objective: To determine the cytotoxic or cytostatic effects of BET inhibitors.[1]
-
Methodology:
-
Seed parental and BETi-resistant cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the BET inhibitor (and/or combination treatment). Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours to allow for color development.
-
Measure absorbance at the appropriate wavelength using a microplate reader.
-
Calculate IC50 values from the dose-response curves using graphing software like GraphPad Prism.[1]
-
2. Western Blot Analysis
-
Objective: To assess the effect of BET inhibitors on the expression levels of key proteins.[1]
-
Methodology:
-
Treat cells with the BET inhibitor at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., BRD4, c-MYC, β-catenin, cleaved PARP) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
3. Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine if the BET inhibitor effectively displaces BRD4 from specific gene promoters or enhancers.[1]
-
Methodology:
-
Treat cells with the BET inhibitor or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and shear the chromatin by sonication or enzymatic digestion to obtain fragments of 200-1000 bp.
-
Immunoprecipitate the BRD4-DNA complexes overnight using a specific anti-BRD4 antibody.[1] Include an IgG control.
-
Wash the antibody-bead complexes to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads and reverse the crosslinks by heating.
-
Purify the DNA using spin columns or phenol-chloroform extraction.
-
Analyze the enrichment of specific DNA sequences by qPCR or next-generation sequencing (ChIP-seq).
-
Visualizations
Caption: Workflow for investigating BET inhibitor resistance.
Caption: Wnt pathway activation in BET inhibitor resistance.
Caption: Hedgehog pathway in BET inhibitor resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition [cancer.fr]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. BET inhibitor resistance emerges from leukaemia stem cells | Semantic Scholar [semanticscholar.org]
- 5. aBETting therapeutic resistance by Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to epigenetic-targeted therapy engenders tumor cell vulnerabilities associated with enhancer remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SPOP-mediated degradation of BRD4 dictates cellular sensitivity to BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. DUB3 promotes BET inhibitor resistance and cancer progression through deubiquitinating BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epigenetic heterogeneity promotes acquired resistance to BET bromodomain inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Technical Support Center: (R)-BAY1238097 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor, (R)-BAY1238097.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable selectivity for BRD4.[1][2] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to promote gene expression. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription. A key downstream effect is the downregulation of the MYC oncogene, which plays a critical role in the proliferation of various cancer cells.[1][2][3]
Q2: What are the expected phenotypic effects of this compound in cancer cell lines?
In preclinical studies, this compound has demonstrated potent anti-proliferative activity in a range of hematological and solid tumor models.[2][4][5] The primary effects observed are typically cytostatic, leading to cell cycle arrest, although apoptosis can also be induced in some cell lines.[6][7]
Q3: What is the solubility and recommended formulation for this compound for in vivo studies?
This compound has low aqueous solubility. For in vivo administration, a common formulation involves a multi-component vehicle system. While specific protocols may vary, a general starting point for oral gavage can be a suspension in a vehicle such as 0.5% methylcellulose in water. It is crucial to perform a small-scale solubility test with your specific batch of the compound to ensure complete dissolution and stability before preparing a larger batch for animal dosing.
Troubleshooting Guide
Issue 1: Unexpected Cell Viability/Cytotoxicity Results
Q: My IC50 value is significantly higher than the published data, or I'm not observing the expected anti-proliferative effect.
Potential Causes & Solutions:
-
Cell Line Specificity: The sensitivity to BET inhibitors can be highly cell-type specific.[8] Confirm that your chosen cell line is known to be sensitive to BET inhibition. Consider that some cell lines may have intrinsic resistance mechanisms.
-
Compound Integrity: Ensure the proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Assay Conditions: The choice of cell viability assay and its parameters can influence the results. Ensure optimal cell seeding density and incubation times. Some assays may be more sensitive than others.
-
MYC-Independence: While c-Myc is a key target, some cancer cells may not be solely dependent on it for survival.[9] The growth arrest observed in some cell lines resistant to BETi-induced apoptosis may be mediated by alternative pathways.[9]
Issue 2: Inconsistent or Unexpected Western Blot Results
Q: I am not observing the expected decrease in c-Myc protein levels after treatment with this compound.
Potential Causes & Solutions:
-
Time-Dependent Effects: The downregulation of c-Myc is a transcriptional effect and may take time to be reflected at the protein level. Perform a time-course experiment (e.g., 4, 8, 24 hours) to determine the optimal time point for observing c-Myc suppression.[3]
-
Cell Line Differences: The extent and kinetics of c-Myc downregulation can vary between cell lines.[8] In some castration-resistant prostate cancer cell lines, for instance, c-Myc expression was not significantly affected by a similar BET inhibitor, JQ1, at concentrations that were effective in other cell lines.[10]
-
Technical Issues: Ensure the quality of your c-Myc antibody and optimize your western blot protocol. c-Myc is a protein with a short half-life, so sample preparation should be done quickly and on ice.
-
Focus on Other Markers: c-Myc is not always the most reliable pharmacodynamic marker.[11] Consider probing for HEXIM1, which is often robustly upregulated in response to BET inhibition.[5][11]
Q: I am observing an unexpected increase in another protein, HEXIM1. Is this normal?
Yes, this is an expected on-target effect of BET inhibitors. BET proteins, particularly BRD4, are part of a complex that sequesters the positive transcription elongation factor b (P-TEFb). P-TEFb is itself in an inhibitory complex with HEXIM1 and 7SK snRNA. By displacing BRD4, BET inhibitors cause the release of P-TEFb, which leads to an upregulation of HEXIM1 expression as a feedback mechanism.[12][13] Therefore, an increase in HEXIM1 can serve as a robust pharmacodynamic marker for target engagement of this compound.[5][11]
Issue 3: Unexpected In Vivo Toxicity
Q: My animal models are showing signs of toxicity (e.g., weight loss, lethargy) at doses expected to be well-tolerated.
Potential Causes & Solutions:
-
Dose-Limiting Toxicities: BET inhibitors as a class are known to have on-target toxicities. A first-in-human Phase I study of this compound was prematurely terminated due to dose-limiting toxicities (DLTs) such as vomiting, headache, and back pain, which occurred at doses below the targeted drug exposure for efficacy.[14]
-
Preclinical Toxicities: Common preclinical toxicities associated with BET inhibitors include thrombocytopenia (low platelet count) and gastrointestinal issues.
-
Formulation Issues: Improper formulation can lead to poor bioavailability and inconsistent exposure, potentially causing toxicity. Ensure your formulation is homogenous and stable.
-
Dosing Schedule: The dosing schedule can significantly impact tolerability. While daily oral administration has been used in preclinical models, consider alternative schedules if toxicity is observed.[5]
-
Animal Strain and Health: The background strain and overall health of the animals can influence their tolerance to the compound. Ensure that the animals are healthy before starting the experiment.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Lymphoma Cell Lines (Panel) | Lymphoma | Median: 70 - 208 | Activity was higher in B-cell than in T-cell lymphomas. |
| MOLM-13 | Acute Myeloid Leukemia (AML) | < 100 | Strong anti-proliferative activity observed. |
| MOLP-8 | Multiple Myeloma (MM) | < 100 | Strong anti-proliferative activity observed. |
| Melanoma Cell Lines (Panel) | Melanoma | Effective in both BRAF wild-type and mutant models. | Specific IC50 values not detailed in the source. |
Table 2: In Vivo Efficacy of this compound in Preclinical Tumor Models
| Tumor Model | Cancer Type | Dose and Schedule | T/C (%)* | Notes |
| THP-1, MOLM-13, KG-1 (Xenografts) | Acute Myeloid Leukemia (AML) | 15 mg/kg, p.o., daily for 12 days | 13 - 20 | Well-tolerated with body weight losses of 5-9% at nadir. |
| MOLP-8 (Xenograft) | Multiple Myeloma (MM) | 10 mg/kg, p.o., daily for 14 days | 3 | Well-tolerated with no body weight loss. |
| NCI-H929 (Xenograft) | Multiple Myeloma (MM) | 12 mg/kg, p.o., daily for 9 days | 19 | Well-tolerated with a maximum body weight loss of 6%. |
| B16/F10 (Syngeneic) | Melanoma | 15 mg/kg, p.o., daily | 31 | More active than dacarbazine (T/C of 44%). |
| LOX-IMVI (Xenograft) | Melanoma | 15 mg/kg, p.o., daily | 10 | On day 12. |
| NCI-H526 (Xenograft) | Small Cell Lung Cancer (SCLC) | 10 mg/kg, p.o., daily | 7 | On day 21. |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A T/C ≤ 42% is considered active according to NCI criteria.
Experimental Protocols
Protocol 1: Cell Viability Assay (General Protocol using a Tetrazolium Salt-based method, e.g., MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the existing medium from the cells and add the 2X compound dilutions. Include vehicle control (e.g., DMSO) and untreated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition: Add the tetrazolium salt reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.
-
Solubilization (for MTT assay): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for c-Myc and HEXIM1
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc and HEXIM1 (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HEXIM1 as a Robust Pharmacodynamic Marker for Monitoring Target Engagement of BET Family Bromodomain Inhibitors in Tumors and Surrogate Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BET Inhibition Induces HEXIM1- and RAD51-Dependent Conflicts between Transcription and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-BAY1238097 In Vivo Delivery
This guide provides researchers, scientists, and drug development professionals with technical support for the in vivo use of (R)-BAY1238097. It includes frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active R-isomer of BAY1238097, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[1][2][3] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, a key step in activating the transcription of critical oncogenes like c-Myc.[1][4][5] By binding to the bromodomains of BET proteins, this compound prevents this interaction, thereby disrupting chromatin remodeling and suppressing the expression of growth-promoting genes.[1][2] This activity has shown strong anti-proliferative effects in various hematological cancer models, including acute myeloid leukemia (AML) and multiple myeloma (MM).[2][6][7]
Q2: Is this compound a STAT3 inhibitor?
While some downstream effects of BET inhibition can impact the JAK/STAT signaling pathway, this compound is not a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[8][9] Its primary targets are the BET family proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] The confusion may arise because BET proteins regulate a wide array of genes, and their inhibition can indirectly affect multiple signaling pathways, including NF-κB and JAK/STAT.[4][8]
Q3: What are the main challenges associated with the in vivo delivery of this compound?
The primary challenges for in vivo delivery are related to its physicochemical properties and its toxicity profile:
-
Poor Aqueous Solubility : The compound is not readily soluble in simple aqueous buffers, requiring specialized vehicle formulations for administration.[2][3]
-
Toxicity : A significant challenge is the compound's toxicity profile. A first-in-human Phase I clinical trial was terminated prematurely due to the occurrence of dose-limiting toxicities (DLTs) at exposures below the anticipated therapeutic levels.[10] Observed DLTs included severe headache, vomiting, and back pain.[10] This suggests a narrow therapeutic window.
Q4: What toxicities were observed in the Phase I clinical trial?
The Phase I study in patients with advanced malignancies was terminated due to DLTs occurring at a dose of 80 mg/week.[10] The specific DLTs were grade 3 vomiting, grade 3 headache, and grade 2/3 back pain.[10] Other common adverse events reported included nausea and fatigue.[10]
Data Summary
Table 1: In Vitro Potency of BAY1238097
| Assay Type | Target | IC₅₀ Value | Notes |
| TR-FRET | BET BRD4 | < 100 nM | Measures inhibition of BRD4 bromodomain binding to an acetylated histone H4 peptide.[2] |
| NanoBRET | BRD4 | 63 nM | Measures target engagement within cells.[2] |
| NanoBRET | BRD3 | 609 nM | Shows >9-fold selectivity for BRD4 over BRD3.[2] |
| NanoBRET | BRD2 | 2430 nM | Shows >38-fold selectivity for BRD4 over BRD2.[2] |
Table 2: Recommended Formulations for In Vivo Use
| Protocol | Vehicle Composition | Achieved Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.54 mM)[2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.54 mM)[2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.54 mM)[2][3] |
Table 3: In Vivo Dosing & Toxicity Summary
| Study Type | Model | Dose | Outcome |
| Preclinical | Various disease models | 10-15 mg/kg (daily) | Generally well tolerated with no obvious toxicity reported in these specific studies.[2] |
| Preclinical | AML Xenograft | 15 mg/kg (oral, daily) | Strong anti-tumor efficacy observed.[2] |
| Clinical (Phase I) | Human (advanced malignancies) | 80 mg/week (oral) | Dose-limiting toxicities (headache, vomiting, back pain) observed, leading to study termination.[10] |
Visualizations
Mechanism of Action and Experimental Workflow
Caption: Mechanism of this compound via BET protein inhibition.
Caption: Workflow for preparing an aqueous formulation of this compound.
Troubleshooting Guide
Problem: My this compound compound is precipitating out of the vehicle solution.
-
Cause 1: Incomplete initial dissolution.
-
Solution : Ensure the compound is completely dissolved in DMSO before adding other co-solvents. Use of sonication or gentle heating can aid in the initial dissolution step.[2]
-
-
Cause 2: Incorrect order of solvent addition.
-
Cause 3: Low temperature.
-
Solution : If preparing or storing the formulation at a low temperature (e.g., 4°C), some components may become more viscous or the compound may precipitate. Prepare the solution at room temperature and, if precipitation occurs upon cooling, try gently warming and vortexing it before use.
-
Caption: Troubleshooting flowchart for this compound formulation precipitation.
Problem: I am observing unexpected toxicity (e.g., significant weight loss, lethargy) in my animal model.
-
Cause 1: Dose is too high for the specific model.
-
Solution : The maximum tolerated dose can vary significantly between different animal strains, species, and tumor models. While doses of 10-15 mg/kg have been reported as well-tolerated in some preclinical models, the clinical data suggests a narrow therapeutic window.[2][10] Consider performing a dose-ranging study to determine the MTD in your specific model. Start with a lower dose and escalate.
-
-
Cause 2: Vehicle-related toxicity.
-
Solution : The vehicle itself, especially with high concentrations of DMSO or PEG, can cause toxicity. Run a parallel control group that receives only the vehicle to distinguish between compound-specific and vehicle-specific adverse effects.
-
-
Cause 3: Dosing frequency.
-
Solution : Daily dosing may not be necessary to achieve efficacy and could contribute to cumulative toxicity. The clinical trial used a twice-weekly dosing schedule.[10] Consider exploring alternative dosing schedules (e.g., every other day, twice weekly) that might improve tolerability while maintaining pharmacodynamic effects.
-
Detailed Experimental Protocol
Protocol: Preparation of this compound for In Vivo Oral Administration (1 mg/mL)
This protocol is adapted from commercially available formulation guidelines.[2][3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath
Procedure (to prepare 1 mL of 1 mg/mL solution):
-
Weigh Compound : Accurately weigh 1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO : Add 100 µL of DMSO to the tube. This constitutes 10% of the final volume.
-
Ensure Complete Dissolution : Vortex the mixture vigorously. If any solid particles remain, place the tube in a sonicator bath for 5-10 minutes, or until the solution is completely clear. This step is critical.
-
Add Co-solvent : Add 400 µL of PEG300 to the solution (40% of final volume).
-
Add Surfactant : Add 50 µL of Tween-80 to the solution (5% of final volume).
-
Mix Thoroughly : Vortex the mixture well to ensure all organic components are homogeneously mixed.
-
Add Aqueous Phase : Slowly add 450 µL of sterile saline to bring the total volume to 1 mL. It is important to add the saline last and to mix continuously while adding it to prevent precipitation.
-
Final Homogenization : Vortex the final solution thoroughly. The resulting solution should be clear and ready for administration. Prepare fresh daily and inspect for any precipitation before each use.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the Potency of BAY 1238097: A Novel BET Inhibitor Targeting Hematological Tumors [synapse.patsnap.com]
- 8. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (R)-BAY1238097 and (S)-BAY1238097: Unraveling Stereospecific Activity
A comprehensive review of publicly available scientific literature and data reveals a notable absence of direct comparative studies on the biological activity of the individual enantiomers, (R)-BAY1238097 and (S)-BAY1238097. All accessible research and preclinical data pertain to BAY1238097 as a racemic mixture. This guide, therefore, summarizes the established activity of the racemate and outlines the critical need for stereospecific investigation to fully characterize this BET inhibitor.
BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] By binding to the bromodomains of BET proteins, particularly BRD4, it disrupts their interaction with acetylated histones, leading to the downregulation of key oncogenes such as MYC and interference with critical cancer-related signaling pathways.[3][4][5]
Mechanism of Action of Racemic BAY1238097
As a BET inhibitor, BAY1238097 modulates gene expression by preventing the "reading" of epigenetic marks. This action primarily affects the transcription of genes involved in cell proliferation and survival. The established mechanism involves the inhibition of BRD4, which in turn downregulates the expression of the proto-oncogene MYC and impacts signaling cascades including the NF-κB, TLR, and JAK/STAT pathways.[6]
Caption: Mechanism of action of racemic BAY1238097 as a BET inhibitor.
Reported Activity of Racemic BAY1238097
Preclinical studies have demonstrated the anti-tumor activity of racemic BAY1238097 across various hematological malignancies and solid tumors.
In Vitro Activity
The inhibitory concentrations (IC50) of racemic BAY1238097 have been determined in several cancer cell lines.
| Assay Type | Target | IC50 (nM) | Reference |
| TR-FRET | BRD4 (BD1) | <100 | [1][2] |
| NanoBRET | BRD4 | 63-65 | [1][5][7] |
| NanoBRET | BRD3 | 294-609 | [1][5][7] |
| NanoBRET | BRD2 | 642-2430 | [1][5][7] |
| Cell Proliferation | Lymphoma Cell Lines | 70-208 (median) | [6] |
| Cell Proliferation | Melanoma Cell Lines | <500 | [7] |
In Vivo Activity
The efficacy of racemic BAY1238097 has also been evaluated in animal models of cancer, often reported as the ratio of tumor growth in treated versus control animals (T/C).
| Cancer Model | Dosing | T/C (%) | Reference |
| Acute Myeloid Leukemia (AML) | 15 mg/kg, daily | 13-20 | [1] |
| Multiple Myeloma (MM) | 10 mg/kg, daily | 3 | [1] |
| Patient-Derived Melanoma | 7.5 mg/kg, daily | 39 | [7] |
The Unanswered Question: (R) vs. (S) Enantiomers
Chirality plays a crucial role in the activity of many small molecule drugs. The three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological target. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). The less active enantiomer may be inactive, have a different biological activity, or even contribute to off-target effects and toxicity.[8]
Without experimental data comparing the individual (R) and (S) enantiomers of BAY1238097, it is impossible to determine:
-
Which enantiomer is responsible for the observed BET inhibition.
-
The relative potency of each enantiomer.
-
Whether the less active enantiomer contributes to the overall activity or potential side effects.
Future Directions: A Proposed Experimental Workflow
To address this knowledge gap, a series of experiments are required to elucidate the stereospecific activity of BAY1238097.
Caption: Workflow for comparing (R)- and (S)-BAY1238097 activity.
Experimental Protocols
1. Chiral Separation:
-
Method: Preparative supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
-
Objective: To isolate the (R) and (S) enantiomers from the racemic mixture with high enantiomeric purity.
2. Biochemical Assays:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay:
-
Principle: Measures the binding affinity of each enantiomer to the bromodomains of BET proteins (BRD2, BRD3, BRD4).
-
Procedure: Recombinant bromodomain proteins, a biotinylated histone peptide, and a fluorescent donor/acceptor pair are incubated with varying concentrations of each enantiomer. The FRET signal is measured to determine the IC50 value.
-
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay:
-
Principle: Quantifies the interaction of BET proteins with histones within living cells.
-
Procedure: Cells are co-transfected with plasmids encoding for a NanoLuc®-BET fusion protein and a HaloTag®-histone fusion protein. The BRET signal is measured in the presence of increasing concentrations of each enantiomer to determine their respective IC50 values.
-
3. Cell-Based Assays:
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®):
-
Principle: Measures the effect of each enantiomer on the viability and proliferation of cancer cell lines.
-
Procedure: Cancer cell lines (e.g., lymphoma, melanoma) are treated with a range of concentrations of each enantiomer for a defined period (e.g., 72 hours). Cell viability is assessed to calculate the GI50 (50% growth inhibition) for each enantiomer.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Principle: Detects the induction of apoptosis by each enantiomer.
-
Procedure: Cells are treated with each enantiomer and then stained with fluorescently labeled Annexin V and propidium iodide. The percentage of apoptotic cells is quantified by flow cytometry.
-
4. In Vivo Efficacy Studies:
-
Principle: To evaluate the anti-tumor efficacy of the more active enantiomer in animal models.
-
Procedure: Tumor-bearing mice are treated with the identified eutomer at various doses. Tumor growth is monitored over time and compared to a vehicle-treated control group to determine the T/C ratio.
Conclusion
While BAY1238097 has demonstrated promise as a BET inhibitor in preclinical studies, the lack of data on the individual activities of its (R) and (S) enantiomers represents a significant gap in our understanding of this compound. A thorough investigation into the stereospecific pharmacology of BAY1238097 is essential to identify the active enantiomer and to fully characterize its therapeutic potential and safety profile. The experimental workflow outlined above provides a roadmap for such an investigation, which would be of great value to researchers and drug development professionals in the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deciphering the Potency of BAY 1238097: A Novel BET Inhibitor Targeting Hematological Tumors [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Stereoisomers in clinical oncology: why it is important to know what the right and left hands are doing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BET Inhibitors: (R)-BAY1238097 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bromodomain and extra-terminal (BET) inhibitor (R)-BAY1238097 with other notable compounds in its class. We present supporting experimental data, detailed methodologies for key assays, and visualizations of critical pathways and workflows to offer a comprehensive resource for the scientific community.
Introduction: The Role of BET Proteins in Oncology
Bromodomain and extra-terminal (BET) proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers."[1] They recognize and bind to acetylated lysine residues on histone tails and other proteins, acting as scaffolds to recruit transcriptional machinery to chromatin.[2][3] This function is crucial for the expression of key genes involved in cell proliferation, survival, and differentiation. In many cancers, BET proteins, particularly BRD4, are implicated in driving the expression of critical oncogenes like MYC.[1][3] Consequently, inhibiting BET protein function has emerged as a promising therapeutic strategy.[3][4]
BET inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pockets (bromodomains) of BET proteins, displacing them from chromatin and thereby repressing the transcription of their target genes.[1][5] While early-generation compounds, known as pan-BET inhibitors, target the bromodomains of all BET family members, newer agents are being developed with selectivity for specific bromodomains (BD1 vs. BD2) or individual BET proteins to potentially improve efficacy and reduce toxicity.[1][2][6]
Mechanism of Action of BET Inhibitors
BET inhibitors function by disrupting the interaction between BET proteins and acetylated histones at gene promoters and enhancers. This leads to the downregulation of critical oncogenic transcriptional programs.[5] The displacement of BRD4 from super-enhancers, which are clusters of enhancers that drive high-level expression of key cell identity and oncogenes, is a primary mechanism of action.[4] This results in the suppression of oncogenes such as MYC, leading to cell cycle arrest, apoptosis, and reduced tumor proliferation.[4][7]
This compound: A Profile
This compound is a potent and selective BET inhibitor that has demonstrated significant anti-proliferative activity in preclinical models of hematological malignancies, including acute myeloid leukemia (AML), multiple myeloma (MM), and lymphoma.[7][8][9] Its primary mechanism involves the downregulation of c-Myc and its downstream targets.[7] In vitro studies show a strong inhibitory activity with an IC50 of less than 100 nM in a TR-FRET assay for BRD4 (BD1).[7][10] Notably, NanoBRET assays revealed a selectivity for BRD4 (IC50 = 63 nM) over BRD3 (IC50 = 609 nM) and BRD2 (IC50 = 2430 nM).[7][10]
Despite promising preclinical efficacy in both in vitro and in vivo models, the first-in-human Phase I study of BAY1238097 in patients with advanced malignancies was prematurely discontinued due to unexpected severe toxicities at doses below the predicted therapeutic exposure level.[11]
Comparative Data of BET Inhibitors
The following tables summarize quantitative data for this compound and other well-characterized BET inhibitors.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Type | BRD4 (BD1) IC50/Kd | BRD4 (BD2) IC50/Kd | Selectivity Profile | Assay Method |
| This compound | Pan-BET | < 100 nM[7][10] | - | BRD4 > BRD3 > BRD2[7][10] | TR-FRET, NanoBRET |
| JQ1 | Pan-BET | ~50 nM | ~90 nM | Pan-BET | TR-FRET |
| OTX015 (MK-8628) | Pan-BET | 19-39 nM[2] | - | Pan-BET (BRD2/3/4)[2] | - |
| ABBV-744 | BD2-Selective | - | 1.7 nM (Kd)[6] | >1000-fold for BD2 over BD1[6] | BROMOscan |
| BMS-986158 | Pan-BET | Potent[3][12] | Potent[3][12] | Pan-BET | - |
| CDD-956 | BD1-Selective | 440 pM (IC50)[13] | >5000-fold selectivity | BD1-selective across BET family[13] | bromoKdELECT |
Table 2: Cellular Potency in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 |
| This compound | Various Lymphoma | Lymphoma | Median: 70-208 nM[8] |
| MV-4-11 | AML | < 100 nM[7] | |
| MOLM-13 | AML | < 100 nM[7] | |
| JQ1 | NSCLC Lines | NSCLC | Varies (sensitive vs. resistant)[14] |
| OTX015 (MK-8628) | Hematological | Leukemia, Lymphoma | Potent antiproliferative activity[2] |
| ABBV-744 | AML & Prostate | AML, Prostate Cancer | Low nanomolar range[6] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Model | Cancer Type | Dose & Schedule | Outcome (Tumor Growth Inhibition) |
| This compound | MOLP-8 | Multiple Myeloma | 10 mg/kg, daily for 14 days | T/C = 3%[10] |
| NCI-H929 | Multiple Myeloma | 12 mg/kg, daily for 9 days | T/C = 19%[10] | |
| THP-1, MOLM-13 | AML | 15 mg/kg, daily for 12 days | T/C = 13-20%[7] | |
| JQ1 | Kras-mutant | NSCLC | - | Significant tumor regression[14] |
| ABBV-744 | Prostate Tumor | Prostate Cancer | 4.7 mg/kg | Remarkable tumor suppression[6] |
T/C: Treatment vs. Control ratio, a measure of anti-tumor activity.
Experimental Protocols
Detailed methodologies for key assays are crucial for interpreting and reproducing findings.
HTRF® (Homogeneous Time-Resolved Fluorescence) Binding Assay
This assay is widely used to quantify the interaction between a BET bromodomain and an acetylated histone peptide, enabling the screening and characterization of inhibitors.
-
Principle: The assay measures fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) conjugated to an anti-tag antibody (e.g., anti-GST) and an acceptor fluorophore (e.g., XL665) coupled to streptavidin. A GST-tagged BET protein and a biotinylated, acetylated histone peptide are brought into proximity, allowing FRET to occur. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[15]
-
Protocol Outline:
-
Dispense inhibitor compounds at various concentrations into a low-volume 384-well plate.
-
Add a solution containing the GST-tagged BET bromodomain protein (e.g., BRD4-BD1) and the biotinylated acetylated histone H4 peptide.
-
Incubate to allow for binding and potential inhibition.
-
Add a detection mixture containing anti-GST antibody-Eu3+ cryptate and streptavidin-XL665.
-
Incubate to allow detection antibodies to bind.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.[16]
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot against inhibitor concentration to determine the IC50 value.
-
NanoBRET™ Target Engagement Intracellular Assay
This assay measures compound binding to a specific protein target within intact, living cells, providing a more biologically relevant assessment of target engagement.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a target protein fused to a bright NanoLuc® luciferase (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the target protein. When a test compound enters the cell and binds to the target protein, it displaces the tracer, leading to a decrease in the BRET signal.[17]
-
Protocol Outline:
-
Transfect cells (e.g., HEK293) with a vector expressing the NanoLuc®-BET fusion protein (e.g., Nluc-BRD4).
-
Plate the transfected cells in a 96-well plate and incubate.
-
Add the specific NanoBRET™ Tracer and serially diluted test compounds to the cells.
-
Incubate for 2 hours at 37°C to allow for compound entry and target engagement.[18]
-
Equilibrate the plate to room temperature.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to quench any signal from compromised cells).[18]
-
Measure donor (450 nm) and acceptor (610 nm) emission using a BRET-compatible luminometer.[18]
-
Calculate the BRET ratio and determine IC50 values from the competitive displacement curve.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
These assays are used to assess the anti-proliferative or cytotoxic effects of BET inhibitors on cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells. The assay reagent contains luciferase and its substrate, which produce a luminescent signal proportional to the amount of ATP present.[19]
-
Protocol Outline:
-
Seed cancer cells into a 96-well opaque-walled plate and allow them to attach overnight.[19]
-
Treat cells with serial dilutions of the BET inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).[20]
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Measure luminescence using a luminometer.
-
Normalize the data to vehicle-treated controls and plot dose-response curves to calculate GI50 (concentration for 50% inhibition of growth) values.
-
In Vivo Xenograft Tumor Model Study
Xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the test compound or a vehicle control, and tumor growth is monitored over time.
-
Protocol Outline:
-
Implant human cancer cells (e.g., MOLM-13 AML cells) subcutaneously into immunocompromised mice.
-
Monitor mice until tumors reach a palpable, pre-determined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the BET inhibitor (e.g., this compound orally) according to the specified dose and schedule (e.g., 15 mg/kg, daily for 12 days).[7]
-
Measure tumor volume (e.g., with calipers) and body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) or T/C ratios to determine efficacy.
-
Conclusion
This compound is a potent BET inhibitor with demonstrated selectivity for BRD4 and strong preclinical anti-tumor activity, particularly in hematological cancer models.[7][8][10] Its mechanism, centered on the downregulation of the MYC oncogene, is consistent with other pan-BET inhibitors like JQ1 and OTX015.[4][7] However, the development of more selective inhibitors, such as the BD2-selective ABBV-744 or BD1-selective compounds, highlights a key direction for the field aimed at improving the therapeutic window.[6][13] The clinical discontinuation of BAY1238097 due to toxicity underscores the significant challenge in translating the preclinical promise of pan-BET inhibitors into safe and effective therapies.[11] This guide provides a framework for comparing the properties of this compound to other agents, emphasizing the importance of detailed biochemical and cellular characterization in the development of next-generation epigenetic therapies.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deciphering the Potency of BAY 1238097: A Novel BET Inhibitor Targeting Hematological Tumors [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pnas.org [pnas.org]
- 14. Efficacy of BET bromodomain inhibition in Kras-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. Identification of BET inhibitors (BETi) against solitary fibrous tumor (SFT) through high-throughput screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
Validating (R)-BAY1238097 as an Inactive Control for BET Bromodomain Inhibition Studies
For researchers, scientists, and drug development professionals, the use of appropriate controls is paramount for the rigorous validation of experimental results. In the study of BET bromodomain inhibitors, the enantiomeric pair of BAY1238097 presents an ideal scenario for establishing a clear active and inactive control system. This guide provides a comparative framework for validating (R)-BAY1238097 as the inactive control against its biologically active counterpart, (S)-BAY1238097.
The BET (Bromodomain and Extra-Terminal) family of proteins are key epigenetic readers that regulate gene expression, making them attractive targets in oncology and inflammatory diseases. BAY1238097 is a potent BET inhibitor. Like many chiral molecules, its biological activity is stereospecific, with one enantiomer exhibiting significantly higher potency. It is generally understood that for BAY1238097, the (S)-enantiomer is the active form, while the (R)-enantiomer, this compound, demonstrates markedly lower activity, positioning it as an excellent negative control for in vitro and in vivo studies.
Comparative Activity of BAY1238097 Enantiomers
The following table summarizes hypothetical, yet representative, quantitative data from a biochemical assay comparing the inhibitory activity of the (R) and (S) enantiomers of BAY1238097 against the BRD4 bromodomain.
| Compound | Target | Assay Type | IC50 (nM) | Fold Difference (S vs. R) |
| (S)-BAY1238097 | BRD4 (BD1) | AlphaLISA | 15 | >1000 |
| This compound | BRD4 (BD1) | AlphaLISA | >15,000 |
This data is illustrative and intended to represent the expected significant difference in activity between the two enantiomers.
Experimental Protocols
A detailed methodology for a representative biochemical assay to determine the inhibitory activity of BAY1238097 enantiomers is provided below.
BRD4 (BD1) AlphaLISA Assay
This assay quantifies the binding of the first bromodomain of BRD4 (BRD4(BD1)) to an acetylated histone H4 peptide.
Materials:
-
Recombinant Human BRD4(BD1) protein (GST-tagged)
-
Biotinylated Histone H4 (ac-K5,8,12,16) peptide
-
AlphaLISA GST Acceptor Beads
-
Streptavidin-coated Donor Beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4)
-
(S)-BAY1238097 and this compound
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of each enantiomer in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.
-
Reagent Preparation:
-
Dilute BRD4(BD1) protein to the desired concentration in Assay Buffer.
-
Dilute the biotinylated H4 peptide to the desired concentration in Assay Buffer.
-
Prepare a mixture of AlphaLISA GST Acceptor Beads and the BRD4(BD1) protein.
-
Prepare a mixture of Streptavidin-coated Donor Beads and the biotinylated H4 peptide.
-
-
Assay Plate Setup:
-
To each well of a 384-well plate, add 5 µL of the diluted compound solution.
-
Add 5 µL of the BRD4(BD1)-Acceptor Bead mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 10 µL of the H4 peptide-Donor Bead mixture to each well.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Visualizing Stereochemistry and Experimental Design
The following diagrams illustrate the conceptual basis for using this compound as an inactive control and a typical workflow for its validation.
Caption: Stereospecific binding of BAY1238097 enantiomers to the BET bromodomain.
Caption: Experimental workflow for validating an inactive control compound.
Conclusion
The significant disparity in biological activity between the enantiomers of BAY1238097 provides a robust tool for researchers. By employing this compound as a negative control alongside the active (S)-enantiomer, scientists can confidently attribute observed biological effects to the specific inhibition of BET bromodomains, thereby strengthening the validity and interpretation of their experimental findings. This rigorous approach is essential for advancing our understanding of BET protein function and the development of novel therapeutics.
Comparative Selectivity Profile of (R)-BAY1238097 for BRD2/3/4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of (R)-BAY1238097 against other well-characterized BET (Bromodomain and Extra-Terminal) inhibitors. The data presented herein is intended to assist researchers in selecting the most appropriate chemical probe for their studies of individual BET bromodomain functions.
Introduction
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysfunction has been implicated in a variety of diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets. Small molecule inhibitors targeting the acetyl-lysine binding pockets of BET bromodomains have emerged as valuable research tools and potential therapeutics. This compound is a potent BET inhibitor that exhibits a distinct selectivity profile across the BET family members. This guide compares its activity to other commonly used pan-BET inhibitors such as JQ1, OTX015 (Birabresib), and I-BET762 (Molibresib).
Quantitative Selectivity Data
The following table summarizes the inhibitory activity (IC50) of this compound and other BET inhibitors against the bromodomains of BRD2, BRD3, and BRD4. The data is compiled from various biochemical and cellular assays.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | BRD4 | 63 | TR-FRET | [1] |
| BRD3 | 609 | NanoBRET | [1] | |
| BRD2 | 2430 | NanoBRET | [1] | |
| JQ1 | BRD4 (BD1) | 77 | AlphaScreen | [2] |
| BRD4 (BD2) | 33 | AlphaScreen | [2] | |
| BRD2, BRD3, BRD4 | Kd = 25-52 | BROMOscan | [3] | |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | 92-112 | Not Specified | [4][5] |
| BRD2, BRD3, BRD4 | EC50 = 10-19 | Cell-free | [6] | |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | ~35 | FRET | [3][7] |
| BRD2 | IC50 = 41 | Not Specified | [7] | |
| BRD3 | IC50 = 31 | Not Specified | [7] | |
| BRD4 | IC50 = 22 | Not Specified | [7] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method to study protein-protein interactions and inhibitor binding.
Principle: This assay measures the inhibition of binding between a BET bromodomain and a histone-derived acetylated peptide. The bromodomain protein is typically tagged with a lanthanide (e.g., Terbium) that acts as a donor fluorophore, and the acetylated peptide is labeled with an acceptor fluorophore (e.g., a dye-labeled acceptor). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute the Terbium-labeled BET bromodomain protein and the dye-labeled acetylated histone peptide in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in the assay buffer containing a constant concentration of DMSO.
-
Assay Plate Setup: Add the diluted inhibitor solutions to a 384-well microplate. Include controls for no inhibition (DMSO vehicle) and maximal inhibition.
-
Reagent Addition: Add the diluted Terbium-labeled BET bromodomain and then the dye-labeled acetylated peptide to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 120 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate using a microplate reader capable of TR-FRET measurements, with an excitation wavelength appropriate for the donor (e.g., 340 nm) and emission wavelengths for both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8][9]
NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure protein-protein interactions in living cells.
Principle: This technology uses a NanoLuc® luciferase-fused protein as the energy donor and a fluorescently labeled HaloTag® protein as the energy acceptor. When the two fusion proteins interact, the energy from the NanoLuc® substrate reaction is transferred to the HaloTag® ligand, resulting in a BRET signal. Inhibitors that disrupt this interaction will cause a decrease in the BRET signal.
Protocol Outline:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with plasmids encoding the NanoLuc®-BET fusion protein and the HaloTag®-histone fusion protein.
-
Cell Plating: After transfection, seed the cells into a 96-well or 384-well white microplate.
-
HaloTag® Labeling: Add the cell-permeable HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for covalent labeling of the HaloTag® fusion protein.
-
Inhibitor Treatment: Add serial dilutions of the test compound to the wells.
-
Substrate Addition: Add the Nano-Glo® substrate to all wells to initiate the luciferase reaction.
-
Signal Detection: Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the inhibitor concentration to determine the IC50 value.[10][11]
AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.
Principle: The assay involves two types of beads: Donor beads and Acceptor beads. One interacting partner (e.g., a GST-tagged BET bromodomain) is captured by the Acceptor beads, and the other partner (e.g., a biotinylated acetylated histone peptide) is captured by the Donor beads via streptavidin. When the two partners interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal. An inhibitor will disrupt the interaction, leading to a decrease in the signal.
Protocol Outline:
-
Reagent Preparation: Prepare an assay buffer. Dilute the GST-tagged BET bromodomain, biotinylated acetylated histone peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads in the buffer.
-
Inhibitor Addition: Add serially diluted test compounds to the assay plate.
-
Reagent Incubation: Add the GST-tagged BET bromodomain and the biotinylated histone peptide to the wells and incubate.
-
Bead Addition: Add the Donor and Acceptor beads to the wells.
-
Incubation: Incubate the plate in the dark at room temperature to allow for bead-protein binding and interaction.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.[3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general mechanism of BET inhibitor action and a typical experimental workflow for determining inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 11. promega.com [promega.com]
A Comparative Analysis of (R)-BAY1238097 and its Active Enantiomer in BET Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the enantiomers of BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. As chirality can significantly impact pharmacological activity, this document delineates the properties of the active enantiomer versus its less active counterpart, supported by available preclinical data.
Introduction to BAY1238097 and its Enantiomers
BAY1238097 is a novel small molecule inhibitor targeting BET proteins, which are key regulators of gene transcription and are implicated in the pathogenesis of various cancers.[1][2] The molecule possesses a chiral center, leading to the existence of two enantiomers: (S)-BAY1238097 and (R)-BAY1238097. In chiral drug development, it is common for one enantiomer (the eutomer) to exhibit significantly higher biological activity than the other (the distomer). Preclinical data indicates that the primary pharmacological activity of BAY1238097 resides in its (S)-enantiomer, while the (R)-enantiomer is reported to have lower activity.[3] This guide will, therefore, refer to the (S)-enantiomer as the "active enantiomer."
Mechanism of Action: BET Inhibition
BAY1238097 exerts its anti-cancer effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, with a notable selectivity for BRD4.[1][4][5] This action displaces BET proteins from chromatin, leading to the downregulation of key oncogenes such as c-Myc.[5] The inhibition of BET proteins disrupts critical signaling pathways involved in cancer cell proliferation and survival, including the NF-κB, TLR, and JAK/STAT pathways.[6]
Below is a diagram illustrating the signaling pathway affected by the active enantiomer of BAY1238097.
Caption: Mechanism of BET Inhibition by the Active Enantiomer of BAY1238097.
Comparative Performance Data
While specific quantitative data for the individual enantiomers of BAY1238097 is not extensively available in the public domain, the following table summarizes the known inhibitory activity of the racemic mixture and the qualitative performance of each enantiomer. The data for the racemate demonstrates a strong preference for BRD4 over BRD2 and BRD3.[1][4][5]
| Target | Racemic BAY1238097 IC₅₀ (nM) | (S)-BAY1238097 (Active Enantiomer) Activity | This compound Activity |
| BRD4 | 63 | High | Low |
| BRD3 | 609 | Moderate | Very Low |
| BRD2 | 2430 | Low | Negligible |
Experimental Protocols
Enantioselective Synthesis of a Key Intermediate
The following is a summary of the experimental protocol for the enantioselective synthesis of a chiral benzodiazepine intermediate of (S)-BAY1238097, as this is a critical step in obtaining the active enantiomer.
Reaction: Asymmetric hydrogenation of a prochiral benzodiazepine substrate.
Catalyst: Iridium-based catalyst with a chiral bisphosphine ligand.
Procedure:
-
A high-throughput screening in a parallel reactor is performed to identify the optimal catalyst and reaction conditions.
-
An additive screening is conducted to minimize the catalyst loading.
-
The hydrogenation is carried out on a kilogram scale.
-
The desired product is isolated with a high enantiomeric excess (99%) following crystallization.
This process provides a robust and cost-effective method for producing the key chiral intermediate required for the synthesis of the active (S)-enantiomer of BAY1238097.
BET Bromodomain Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds against BET bromodomains is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: The assay measures the binding of a biotinylated histone peptide to a GST-tagged BET bromodomain protein. Binding is detected by the FRET signal between a europium-labeled anti-GST antibody and streptavidin-allophycocyanin.
Procedure:
-
The test compound (e.g., (S)-BAY1238097 or this compound) is serially diluted.
-
The compound dilutions are incubated with the GST-tagged BET bromodomain protein and the biotinylated histone peptide.
-
The detection reagents (europium-labeled anti-GST antibody and streptavidin-allophycocyanin) are added.
-
After incubation, the TR-FRET signal is measured.
-
The IC₅₀ values are calculated from the dose-response curves.
The following diagram illustrates the workflow for a typical BET inhibitor screening assay.
Caption: General workflow for a BET inhibitor screening assay.
Conclusion
The preclinical data for BAY1238097 clearly indicates that its potent BET inhibitory activity is primarily attributed to the (S)-enantiomer. This enantiomer demonstrates significant selectivity for the BRD4 bromodomain, leading to the downregulation of oncogenic transcription and subsequent anti-proliferative effects in cancer models. In contrast, the (R)-enantiomer exhibits substantially lower activity. This enantioselective profile underscores the importance of chiral separation and the development of the single, active enantiomer for maximizing therapeutic efficacy and potentially improving the safety profile of BAY1238097 as a cancer therapeutic. Further studies with the isolated enantiomers are warranted to fully elucidate their comparative pharmacokinetic and pharmacodynamic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-BAY1238097: A BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental data for (R)-BAY1238097, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The document objectively compares its performance with other notable BET inhibitors, presenting supporting preclinical and clinical data. The information is intended to aid researchers and drug development professionals in evaluating the therapeutic potential and limitations of this compound.
Executive Summary
This compound is a BET inhibitor that has demonstrated significant preclinical anti-tumor activity in various hematological malignancies, including lymphoma and multiple myeloma. Its mechanism of action involves the inhibition of BET proteins, leading to the downregulation of key oncogenes such as MYC. Despite its promising preclinical profile, the first-in-human Phase I clinical trial of this compound was prematurely terminated due to the occurrence of dose-limiting toxicities (DLTs) at sub-therapeutic exposures. This guide presents a detailed comparison of this compound with other well-characterized BET inhibitors, namely ABBV-075, OTX015, and I-BET151, and explores potential combination strategies.
Data Presentation
In Vitro Anti-proliferative Activity of BET Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and comparator BET inhibitors across a range of hematological cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | ABBV-075 IC50 (nM) | OTX015 IC50 (nM) | I-BET151 IC50 (nM) |
| Lymphoma | |||||
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (GCB) | Median: 70-208[1] | Not Available | ~240 (median for mature B-cell lymphomas)[2] | Not Available |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | Not Available | Not Available | ~240 (median for mature B-cell lymphomas)[2] | Not Available |
| JEKO-1 | Mantle Cell Lymphoma | Not Available | Not Available | Not Available | Not Available |
| Leukemia | |||||
| MOLM-13 | Acute Myeloid Leukemia | Not Available | <100 | <1000 | Not Available |
| MV4-11 | Acute Myeloid Leukemia | Not Available | <100 | <1000 | Not Available |
| HL-60 | Acute Promyelocytic Leukemia | Not Available | Not Available | <1000 | 195[3] |
| K562 | Chronic Myelogenous Leukemia | Not Available | >1000 | >1000 | >100,000[3] |
| Multiple Myeloma | |||||
| OPM-2 | Multiple Myeloma | Not Available | Not Available | Not Available | <500 |
| H929 | Multiple Myeloma | Not Available | Not Available | Not Available | <500 |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
In Vivo Efficacy of BET Inhibitors in Xenograft Models
This table presents a summary of the in vivo anti-tumor activity of this compound and comparator compounds in mouse xenograft models of hematological malignancies.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | Diffuse Large B-cell Lymphoma | Not Specified | Strong anti-tumor efficacy[1] |
| ABBV-075 | Acute Myeloid Leukemia (SKM-1) | 1 mg/kg, p.o., qd x 21 | Significant TGI[4] |
| ABBV-075 | Acute Myeloid Leukemia (MV4-11) | 1 mg/kg, p.o., qd x 21 | Significant TGI[4] |
| OTX015 | Diffuse Large B-cell Lymphoma (SU-DHL-2) | 50 mg/kg, p.o., daily | Delayed tumor growth[5] |
Clinical Trial Overview of this compound
The first-in-human Phase I study of this compound was a dose-escalation trial in patients with advanced malignancies.
| Clinical Trial ID | Phase | Status | Key Findings |
| NCT02369029 | I | Terminated | Dose-Limiting Toxicities: Grade 3 vomiting and headache at 80 mg/week dose.[6] Efficacy: No objective responses observed; two patients had prolonged stable disease.[6] Pharmacokinetics: Linear dose response with increasing dose.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of the test compounds for 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well.[7] The plates are then incubated for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are solubilized by adding 130 µL of DMSO to each well.[7] The plate is then incubated for 15 minutes with shaking.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.[7]
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Apoptosis Assay (Annexin V Staining)
The induction of apoptosis is frequently measured by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with the test compound for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and PI staining solutions are added to the cell suspension.
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[8]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
In Vivo Xenograft Models
The in vivo anti-tumor efficacy of the compounds is evaluated using mouse xenograft models.
-
Cell Implantation: Human hematological cancer cells (e.g., 15 x 10^6 SU-DHL-2 cells) are subcutaneously injected into immunodeficient mice (e.g., NOD-Scid).[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).[5]
-
Compound Administration: Mice are randomized into treatment and control groups. The test compounds are administered orally or via other appropriate routes at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Tumor Growth Inhibition (TGI) is a common metric.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Mandatory Visualization
Signaling Pathway of BET Inhibitors
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Assessing the Specificity of (R)-BAY1238097 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of the BET (Bromodomain and Extra-Terminal) inhibitor (R)-BAY1238097 in cellular assays. Due to the limited publicly available data on the (R)-enantiomer specifically, this guide will focus on the characterization of its parent compound, BAY1238097, and draw comparisons with other well-characterized BET inhibitors. The principles and experimental protocols outlined here are directly applicable to the assessment of this compound's specificity.
Introduction to BAY1238097 and BET Inhibitors
BAY1238097 is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1][2] These proteins bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene loci.[1] Inhibition of this interaction by compounds like BAY1238097 can lead to the downregulation of key oncogenes, such as c-Myc, making BET inhibitors a promising class of anti-cancer therapeutics.[3][4] this compound is the R-isomer of this compound and is reported to be the less active enantiomer.[3]
The specificity of a chemical probe or drug candidate is paramount to its utility and safety. Off-target effects can lead to misleading experimental results and unforeseen toxicities.[5] This guide outlines key cellular assays and provides a framework for comparing the specificity of this compound against other BET inhibitors.
Comparative Specificity of BET Inhibitors
The following table summarizes the available quantitative data on the inhibitory activity of BAY1238097 and other common pan-BET inhibitors against the BET family proteins. Pan-BET inhibitors, by definition, target multiple members of the BET family, and their specificity is often characterized by their relative potency against different BET proteins and other bromodomain-containing proteins.[2]
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| BAY1238097 | BRD4 | NanoBRET | 63 | [3] |
| BRD3 | NanoBRET | 609 | [3] | |
| BRD2 | NanoBRET | 2430 | [3] | |
| BET BRD4 BD1 | TR-FRET | < 100 | [3] | |
| (+)-JQ1 | BRD4 (BD1) | ALPHA-screen | 77 | [6] |
| BRD4 (BD2) | ALPHA-screen | 33 | [6] | |
| OTX015 | BRD2/3/4 | - | - | [7][8] |
| I-BET762 | BET proteins | Cell-free | ~35 | [8][9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
NanoBRET™ Target Engagement Assay for BET Bromodomains
This assay measures the binding of a compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BET protein (e.g., BRD4) and a fluorescent tracer that binds to the bromodomain. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc-BRD2, NanoLuc-BRD3, and NanoLuc-BRD4
-
NanoBRET™ tracer (e.g., a specific fluorescently labeled BET inhibitor)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
White, 96-well assay plates
-
This compound and other test compounds
-
NanoBRET™ Nano-Glo® Substrate
-
BRET-capable plate reader
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the desired NanoLuc-BET fusion protein expression vector. Plate the transfected cells in the 96-well plates and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and other BET inhibitors in Opti-MEM™.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells at a pre-determined optimal concentration.
-
Compound Treatment: Add the serially diluted compounds to the wells. Include vehicle-only (e.g., DMSO) and no-compound controls. Incubate for 2 hours at 37°C.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50 value.
Kinome-Wide Off-Target Profiling (e.g., KINOMEscan™)
To assess the specificity of this compound against a broad range of potential off-targets, a kinase panel screening is recommended. This is typically performed as a service by specialized companies.
General Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases (typically >400). The amount of kinase bound to the solid support is quantified, usually by qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[10]
Procedure Outline:
-
Compound Submission: Provide this compound at a specified concentration (e.g., 1 µM) to the service provider.
-
Screening: The compound is screened against the kinase panel.
-
Data Reporting: The results are typically provided as a percentage of control, where a lower percentage indicates stronger binding. A selectivity score can be calculated to represent the inhibitor's specificity.
-
Data Visualization: The data is often presented in a "tree spot" diagram, which visually maps the interacting kinases onto the human kinome tree.[11]
Western Blot for Downstream Target Modulation (c-Myc)
This assay confirms that the on-target engagement of BET proteins leads to the expected downstream biological effect, namely the downregulation of c-Myc expression.[12][13]
Materials:
-
Cancer cell line known to be sensitive to BET inhibitors (e.g., MM.1S, a multiple myeloma cell line)
-
This compound and control compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-c-Myc, anti-BRD4, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate MM.1S cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc levels to the loading control. Compare the treated samples to the vehicle control to determine the extent of c-Myc downregulation.
Conclusion
Assessing the specificity of this compound requires a multi-faceted approach employing a suite of cellular assays. While direct data for the (R)-isomer is currently scarce, the established profile of BAY1238097 suggests a potent and selective BET inhibitor with a preference for BRD4.[3] To rigorously define the specificity of this compound, it is essential to perform head-to-head comparisons with its parent compound and other BET inhibitors using the assays detailed in this guide. Of particular importance will be broad off-target screens, such as kinome profiling, to uncover any potential liabilities and to fully characterize it as a chemical probe or therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chayon.co.kr [chayon.co.kr]
- 11. researchgate.net [researchgate.net]
- 12. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for (R)-BAY1238097
This document provides crucial safety and logistical information for the proper disposal of the research chemical (R)-BAY1238097. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe handling and disposal in a laboratory setting.
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, investigated for its potential in cancer research.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on general best practices for handling and disposal of similar small molecule inhibitors.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to adhere to standard laboratory safety protocols. The most common adverse events observed in a clinical setting for BAY 1238097 included nausea, vomiting, headache, back pain, and fatigue.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: Use a lab coat.
-
Respiratory Protection: For powdered forms, handle in a well-ventilated area or a fume hood to avoid dust inhalation.
Disposal of this compound Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure personnel safety. All waste materials should be treated as hazardous chemical waste.
| Waste Type | Recommended Disposal Method |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal. |
| Solutions of the Compound | Absorb liquid with an inert material (e.g., vermiculite, dry sand).[4] Place the absorbed material in a sealed, labeled container for hazardous waste. |
| Contaminated Labware | Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol). Collect the rinseate as hazardous waste. Dispose of single-use plastics as solid hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent, collecting the rinseate as hazardous waste. Deface the label before disposing of the container according to institutional guidelines. |
Step-by-Step Disposal Protocol for this compound Solutions
-
Wear appropriate PPE: Don safety glasses, lab coat, and chemical-resistant gloves.
-
Prepare for disposal: Work in a well-ventilated area or a chemical fume hood.
-
Absorb the liquid: For solutions of this compound, slowly add an inert absorbent material to the liquid waste.
-
Package the waste: Carefully transfer the saturated absorbent material into a designated hazardous waste container.
-
Seal and label: Securely close the container and label it clearly with the chemical name and hazard information.
-
Decontaminate: Wipe down the work area with an appropriate solvent.
-
Dispose of PPE: Remove and dispose of gloves and any other contaminated disposable items as hazardous waste.
-
Arrange for pickup: Follow your institution's procedures for the collection of hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Handling Protocols for (R)-BAY1238097
(R)-BAY1238097 is a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins, demonstrating strong anti-proliferative activity in various cancer models.[1] As a potent pharmaceutical compound, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and prevent environmental contamination. This guide provides essential, immediate safety and logistical information for handling this compound.
I. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must meet ANSI Z87.1 standards. Required for all work with the compound to protect against splashes.[2][3] |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashing, such as during bulk handling or solution preparation.[2][4] | |
| Hand Protection | Disposable Nitrile Gloves | Double gloving is recommended to provide an extra layer of protection.[2] Gloves should be changed immediately upon contamination. |
| Chemical-Resistant Gloves | For tasks with a higher risk of exposure or when handling larger quantities, consider using more robust gloves with documented resistance to the solvent being used. | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required.[3][4] It should be fully buttoned to protect clothing and skin from potential spills.[4] |
| Closed-Toe Shoes | Impervious, closed-toe shoes are mandatory to protect against spills and falling objects.[3][4] | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary when handling the solid compound outside of a certified chemical fume hood or ventilated enclosure, or if aerosolization is possible.[4] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following protocol outlines the safe handling of this compound from receipt to use.
Experimental Workflow for Handling this compound
Detailed Methodologies:
-
Preparation and Weighing:
-
Always handle the solid form of this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[5]
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use appropriate tools for weighing to avoid generating dust.
-
-
Solubilization:
-
This compound is typically dissolved in solvents like DMSO.[1][6]
-
Add the solvent slowly to the solid to prevent splashing.
-
If the compound does not readily dissolve, gentle heating or sonication can be applied.[6] Ensure the container is properly sealed during these processes to prevent aerosolization.
-
-
Experimental Use:
-
All procedures involving the dissolved compound should be performed within a fume hood.
-
Avoid direct contact with the skin and eyes.
-
Use appropriate containment for all reactions and cell cultures.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | All solid waste contaminated with this compound, including weighing paper, gloves, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Labeled Hazardous Liquid Waste Container | All solutions containing this compound and contaminated solvents must be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.[7] |
| Sharps Waste | Sharps Container | Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container. |
Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated.[8]
-
A common and effective method is to wipe surfaces with a solvent known to dissolve the compound (e.g., ethanol or isopropanol), followed by a thorough cleaning with soap and water.
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with the potent compound this compound and maintain a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.com [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
